4-[2-(1-Piperazinyl)ethyl]phenol
Beschreibung
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-(2-piperazin-1-ylethyl)phenol |
InChI |
InChI=1S/C12H18N2O/c15-12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13,15H,5-10H2 |
InChI-Schlüssel |
GLMBLGGSMDQNMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Piperazine-Tethered Phenol Scaffolds: A Technical Guide to Privileged Architecture
Topic: Piperazine-Tethered Phenol Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists
Executive Summary
The fusion of piperazine and phenol moieties represents a "privileged structure" strategy in medicinal chemistry. This scaffold combines the hydrogen-bonding capabilities and redox activity of phenols with the favorable pharmacokinetic properties of the piperazine ring (solubility, pKa modulation, and conformational rigidity). This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of piperazine-tethered phenols, providing actionable protocols for their integration into drug discovery campaigns targeting CNS disorders, oncology, and antimicrobial resistance.[1]
Structural Rationale & Pharmacophore Analysis
The Synergistic Pharmacophore
The success of this scaffold stems from the complementary physicochemical profiles of its components:
-
The Phenol Moiety: Acts as a dual Hydrogen Bond Donor (HBD) and Acceptor (HBA). In CNS agents, it often mimics the catechol or indole hydroxyls of endogenous neurotransmitters (dopamine, serotonin). In redox-active drugs, it can serve as a radical scavenger.
-
The Piperazine Core: A semi-rigid, six-membered ring that enforces a specific spatial orientation. Crucially, the
and nitrogens allow for fine-tuning of basicity (typical pKa ~9.8 and 5.6). At physiological pH, the protonated piperazine enhances aqueous solubility and can engage in ionic interactions with receptor aspartate/glutamate residues. -
The "Tether": The linker determines the flexibility and distance between the pharmacophores.
-
Zero-Length (Direct N-Aryl): Rigid, electronic coupling (e.g., Aripiprazole metabolites).
-
Methylene Bridge (Mannich Base): Rotational freedom, breaks conjugation.
-
O-Alkyl Tether: Flexible chain, targets distal binding pockets.
-
Visualization: Pharmacophore Map
Figure 1: Pharmacophoric connectivity and receptor interaction logic of the piperazine-tethered phenol scaffold.
Synthetic Architectures & Methodologies
To access these scaffolds, three primary synthetic architectures are employed. The choice depends on the desired vector of attachment relative to the phenolic hydroxyl.
Architecture A: The Mannich Base (C-Alkylation)
This is the most direct method to introduce a piperazine "arm" ortho to the phenol. It utilizes the intrinsic nucleophilicity of the phenol ring.
-
Reaction: Phenol + Formaldehyde + Piperazine.
-
Mechanism: Formation of an iminium ion intermediate followed by Electrophilic Aromatic Substitution (EAS).
-
Utility: High atom economy; creates a basic benzylic amine.
Architecture B: Direct N-Arylation (SNAr / Buchwald-Hartwig)
Connects the piperazine nitrogen directly to the aromatic ring.
-
Reaction: Halophenol + Piperazine.
-
Conditions: Pd-catalyzed (Buchwald) or nucleophilic aromatic substitution (if electron-withdrawing groups are present).
-
Utility: Creates rigid biaryl systems common in antipsychotics.
Architecture C: O-Alkylation (Ether Tethers)
Connects the piperazine via the phenolic oxygen.
-
Reaction: Phenol + Dihaloalkane
Intermediate + Piperazine. -
Utility: Preserves the aromatic ring electronics; allows variable linker lengths.
Visualization: Synthetic Decision Tree
Figure 2: Synthetic decision matrix for accessing distinct piperazine-phenol topologies.
Experimental Protocol: Synthesis of Mannich Bases
Objective: Synthesis of 2-((4-phenylpiperazin-1-yl)methyl)phenol via classical Mannich condensation. This protocol is self-validating via TLC monitoring and melting point determination.
Materials
-
Substrate: Phenol (or substituted phenol like 2-naphthol).
-
Amine: N-Phenylpiperazine (1.0 equiv).
-
Aldehyde Source: Formaldehyde (37% aq.[2] solution) or Paraformaldehyde (1.2 equiv).
-
Solvent: Ethanol (95%).
-
Catalyst: None usually required for phenols; catalytic HCl can be used for sluggish substrates.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenylpiperazine (10 mmol) in Ethanol (20 mL).
-
Activation: Add Formaldehyde solution (12 mmol) dropwise to the amine solution at room temperature. Stir for 15 minutes to generate the in situ iminium ion species.
-
Addition: Add the Phenol (10 mmol) dissolved in Ethanol (10 mL) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 4–8 hours.-
Validation Point: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with lower
than the starting phenol due to the basic amine.
-
-
Isolation: Cool the reaction mixture to room temperature, then to
in an ice bath.-
Observation: The Mannich base often precipitates as a solid. If oil forms, evaporate solvent and recrystallize from EtOH/Ether.
-
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol to obtain pure crystals.
Therapeutic Applications & SAR Data
CNS Agents (Neuropharmacology)
Piperazine-tethered phenols are pharmacophores for serotonin (5-HT) and dopamine (D) receptors. The "aryl-piperazine" motif is a classic 5-HT1A ligand.
-
Mechanism: The protonated nitrogen mimics the ethylamine side chain of serotonin; the phenol mimics the indole hydroxyl.
-
Key Insight: 1-(2-hydroxyphenyl)piperazine is a known metabolite of several antipsychotics and retains high affinity for
-adrenergic and 5-HT1A receptors.
Oncology (Cytotoxicity)
Mannich bases of phenols exhibit cytotoxicity through multiple mechanisms, including Topoisomerase II inhibition and induction of apoptosis.
-
SAR Trend: Lipophilic substituents on the distal piperazine nitrogen (e.g., 4-chlorophenyl) often enhance membrane permeability and potency against cell lines like MCF-7 (Breast) and HCT-116 (Colon).
Comparative Activity Data
| Compound Class | Linker Type | Target/Cell Line | Activity Metric | Key SAR Finding |
| Aryl-Piperazine | Direct (N-Aryl) | 5-HT1A Receptor | Ortho-OH improves H-bonding in the receptor pocket [1]. | |
| Mannich Base | Methylene ( | MCF-7 (Breast Cancer) | Bis-substitution (two piperazines) can increase cytotoxicity [2]. | |
| Hybrid Scaffold | Tethered to Quinoline | ACHN (Renal Cancer) | Induction of oxidative stress and cell cycle arrest [3].[3] | |
| Bergenin Hybrid | Mannich Tether | Oral Cancer | High Potency | Modulation of BAX/BcL-2 expression [4].[4] |
Biological Mechanism Visualization
The following diagram illustrates the apoptotic signaling pathway triggered by cytotoxic piperazine-phenol derivatives in cancer cells.
Figure 3: Proposed mechanism of action for piperazine-phenol induced apoptosis in neoplastic cells.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026). URL:[Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Source: MDPI (2024). URL:[Link]
-
Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Source: Chemical Biology & Drug Design (2025). URL:[Link]
-
Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Source: RSC Advances (2023). URL:[Link]
-
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Source: PeerJ (2016). URL:[Link]
Sources
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. jgtps.com [jgtps.com]
- 3. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Dopamine D2 Receptor Ligand Building Blocks: A Structural & Synthetic Guide
Executive Summary
The Dopamine D2 Receptor (D2R) remains a premier target for neuropsychiatric pharmacotherapy, yet the development of highly selective ligands is complicated by the high sequence homology within the D2-like family (D2, D3, D4). This technical guide moves beyond standard medicinal chemistry reviews to focus on the modular building blocks —the specific chemical synthons—required to construct high-affinity, selective, and functionally biased D2R ligands. By dissecting the receptor into its orthosteric and allosteric functional zones, we provide a rational blueprint for assembling bitopic and fragment-based leads.
Part 1: Structural Biology & Pharmacophore Mapping
Rational ligand design requires a precise map of the target. Cryo-EM and X-ray crystallography studies of D2R (bound to risperidone, haloperidol, or bromocriptine) reveal a deep Orthosteric Binding Site (OBS) and a distinct Secondary Binding Pocket (SBP) extending toward the extracellular vestibule.
The Critical Anchors
To achieve nanomolar affinity, any building block library must address these specific residues:
-
Asp114 (TM3): The "anchor." Requires a protonatable nitrogen (pKa > 7.5) on the ligand to form a critical salt bridge.
-
Serine Microdomain (TM5): Ser193, Ser194, and Ser197.[1] These residues form hydrogen bonds with catechol-like moieties (agonists) or specific polar groups on antagonists.
-
The Hydrophobic Box (TM6/TM7): Trp386, Phe389, Phe390. Aromatic interactions here (pi-pi stacking) are essential for stabilizing the receptor in inactive (antagonist) or active (agonist) conformations.
-
The Secondary Binding Pocket (SBP): Located near Extracellular Loop 2 (ECL2). This region is less conserved between D2 and D3, making it the primary target for achieving subtype selectivity via bitopic ligands.
Visualization: The D2R Pharmacophore Interaction Map
Caption: Schematic interaction map showing the alignment of ligand building blocks (Head, Linker, Tail) with critical D2R residues.
Part 2: Privileged Scaffolds & Building Blocks
This section categorizes reagents by their functional role in the final ligand structure.
The "Head" Group (Orthosteric Anchors)
These moieties bind deep within the TM bundle. The choice between these determines intrinsic activity (agonist vs. antagonist).
| Scaffold Class | Representative Building Block | Role | Key Interaction |
| Phenylpiperazines | 1-(2,3-dichlorophenyl)piperazine (DCPP) | Partial Agonist / Antagonist | Nitrogen binds Asp114; Dichloro-phenyl engages Hydrophobic Box. |
| Aminotetralins | 2-amino-6,7-dimethoxytetralin | Agonist | Rigid dopamine mimic; Catechol/Methoxy groups engage Serine microdomain. |
| Phenylpiperidines | 4-(4-chlorophenyl)-4-hydroxypiperidine | Antagonist | Scaffold for Haloperidol-like ligands; High affinity, low selectivity. |
| Benzamides | 2,3-dimethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide | Antagonist | Flexible scaffold (e.g., Remoxipride/Fallypride) allowing diverse substitution. |
The "Linker" (Bitopic Connectors)
Linkers are not passive spacers; their length and rigidity determine whether the "Tail" reaches the SBP or interferes with the orthosteric binding.
-
Polymethylene Chains: Simple alkyl chains (n=3 to 6).
-
Insight: A 4-carbon (butyl) linker is often optimal for bridging the OBS and SBP in D2R/D3R bitopic ligands.
-
-
Trans-Cyclohexyl: (e.g., trans-1,4-cyclohexanediamine derivatives).
-
Insight: Provides rigidity and metabolic stability. Used in cariprazine to orient the tail group towards the extracellular space, enhancing partial agonism.
-
-
Heterocyclic Spacers: Piperazine or piperidine rings used as semi-rigid linkers to reduce entropic penalty upon binding.
The "Tail" Group (Selectivity & Bias)
These motifs bind in the extracellular vestibule (SBP). Because the SBP sequence diverges more between D2 and D3 than the OBS, this is where selectivity is engineered.
-
Indoles & Azaindoles: (e.g., 1H-indole-2-carboxamide). Common in highly potent D2/D3 agonists.
-
Thienopyridines: Used to induce biased signaling (G-protein vs. Beta-arrestin) by altering the receptor's extracellular conformational closure.
-
Tetrahydroisoquinolines (THIQ): Bulky hydrophobic groups that can lock the receptor in an inactive state (inverse agonism).
Part 3: Synthetic Strategies & Functionalization
The assembly of these blocks typically follows a "Head-Linker-Tail" logic. Below is a standard workflow for creating a bitopic ligand library.
Synthetic Workflow: Reductive Amination & Amide Coupling
-
Head Functionalization: Start with a secondary amine "Head" (e.g., DCPP).
-
Linker Attachment: Alkylate with a bromo-chloro-alkane (e.g., 1-bromo-4-chlorobutane) to create a pendant alkyl chloride.
-
Tail Coupling: React the intermediate with a "Tail" amine or amide.
Visualization: Modular Synthesis Logic
Caption: Modular synthesis of bitopic D2R ligands via sequential alkylation and nucleophilic displacement.
Part 4: In Vitro Characterization Protocols
Trustworthy data requires self-validating assays. The following protocols are industry standards for validating D2R building blocks.
Radioligand Binding Assay (Affinity)
Purpose: Determine
Protocol:
-
Membrane Prep: Use HEK293 cells stably expressing human D2R (long isoform). Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4).
-
Incubation:
-
Mix: 20 µg membrane protein + 0.2 nM [3H]-Spiperone + Test Compound (10 concentrations).
-
Control: Define Non-Specific Binding (NSB) using 10 µM (+)-Butaclamol or Haloperidol.
-
Incubate: 90 minutes at 25°C (equilibrium is critical).
-
-
Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.
-
Analysis: Fit data to a one-site competition model. Calculate
using the Cheng-Prusoff equation.[3]
Functional Assay: cAMP Inhibition (Gi/o Coupling)
Purpose: Determine agonist efficacy (
Protocol:
-
Cell Seeding: D2R-expressing CHO or HEK cells.
-
Stimulation: Since D2R is
-coupled, you must first stimulate cAMP production to see the inhibition. Use Forskolin (10 µM) . -
Treatment: Add Forskolin + Test Compound simultaneously.
-
Readout: Measure cAMP levels after 30 minutes.
-
Agonist: Decreases cAMP (reverses Forskolin effect).
-
Antagonist: Blocks the effect of a reference agonist (e.g., Quinpirole).
-
Biased Signaling: Beta-Arrestin Recruitment
Purpose: Check for functional selectivity (e.g., antipsychotics with reduced EPS side effects).[4] System: PathHunter® (DiscoveRx) or BRET biosensors.
Protocol:
-
Transfection: Cells express D2R tagged with a ProLink™ donor and Beta-Arrestin tagged with an Enzyme Acceptor.
-
Interaction: Upon ligand binding, Beta-Arrestin is recruited to D2R, forcing complementation of the enzyme.
-
Chemiluminescence: Substrate addition generates light proportional to recruitment.
-
Calculation: Calculate Bias Factor (
) comparing cAMP vs. Beta-arrestin pathways.
References
-
Chien, E. Y., et al. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095. Link
-
Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. Link
-
Newman, A. H., et al. (2016). Homovalent and Heterovalent Bivalent Ligands for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 59(19), 8806–8844. Link
-
Urs, N. M., et al. (2017). A Dopamine D2 Receptor-Based Polypharmacology Strategy for Antipsychotic Drug Discovery. Pharmacological Reviews, 69(1), 1-25. Link
-
Battiti, F. O., et al. (2021). Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists.[5] Journal of Medicinal Chemistry, 64(21), 16088–16105.[5] Link
-
BenchChem. Pergolide Radioligand Binding Assay Protocol. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Serotonin 5-HT Receptor Agonist Pharmacophore Design
Foreword
The serotonin system, with its vast network of receptors, represents one of the most complex and therapeutically significant signaling systems in the human body. Modulating this system with precision is the cornerstone of treatment for a myriad of neurological and psychiatric disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to the rational design of novel agonists for serotonin 5-HT receptors. We will deconstruct the theoretical underpinnings and practical applications of pharmacophore modeling, a powerful computational technique that translates our understanding of molecular recognition into predictive models for discovering next-generation therapeutics. This document moves beyond a simple recitation of protocols, aiming to instill a deep, mechanistic understanding of why certain experimental and computational choices are made, thereby empowering scientists to not only apply these techniques but to innovate upon them.
Part 1: The Serotonin System: A Landscape of Therapeutic Opportunity
The 5-HT Receptor Superfamily: Diversity and Function
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates an extensive range of physiological and neurological processes, including mood, cognition, sleep, appetite, and memory.[1][2] Its actions are mediated by the 5-HT receptors, a diverse superfamily comprising seven distinct families (5-HT1 through 5-HT7).[3][4] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other known 5-HT receptors are G protein-coupled receptors (GPCRs) that activate intracellular second messenger cascades.[1][5] This diversity is further amplified by the existence of multiple subtypes within each family (e.g., 5-HT1A, 5-HT1B, 5-HT1D) and phenomena like alternative splicing and RNA editing.[5][6]
This structural and functional diversity allows for fine-tuned regulation of the central and peripheral nervous systems.[1][3] However, it also presents a significant challenge in drug design: achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects. For instance, while 5-HT1A receptor agonists are effective anxiolytics, and 5-HT1B/1D agonists are mainstays in migraine treatment, promiscuous activity at other receptors, like 5-HT2B, can lead to serious adverse effects.[2][5][7]
Signaling Pathways: A Glimpse into Cellular Response
The majority of 5-HT receptors are metabotropic, meaning they couple to intracellular G proteins to initiate signaling cascades. For example, members of the 5-HT1 family typically couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in cellular cyclic AMP (cAMP) levels.[3][5] Conversely, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors often couple to Gs or Gq proteins, stimulating adenylyl cyclase or phospholipase C, respectively.[8] Understanding these pathways is critical, as the ultimate goal of an agonist is to trigger a specific downstream cellular response.
Part 2: The Core Principles of Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional and electronic properties of a molecule into a simplified, abstract representation of its essential features for biological activity.[9][10]
Defining the Pharmacophore
A pharmacophore is the specific 3D arrangement of chemical features that a ligand must possess to be recognized by and activate a biological target. These features are not atoms themselves but rather abstract representations of interaction points, such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Aromatic Rings (AR)
-
Hydrophobic Centers (HY)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
Methodological Dichotomy: Ligand-Based vs. Structure-Based Design
The choice of pharmacophore design strategy is fundamentally dictated by the availability of high-resolution structural data for the target receptor.[11][12]
-
Ligand-Based Drug Design (LBDD): This approach is employed when the 3D structure of the receptor is unknown or unreliable.[11][13] It operates on the principle that a common set of structural features, arranged in a specific geometry, is shared among a group of known active molecules. By aligning a training set of potent agonists, computational software can deduce a shared-feature pharmacophore hypothesis.[11][14] The validity of this approach hinges on the structural diversity and shared mechanism of action of the training set compounds.
-
Structure-Based Drug Design (SBDD): With the increasing availability of crystal structures for GPCRs, including several 5-HT receptors, SBDD has become increasingly powerful.[7][12][13] This method derives a pharmacophore directly from the receptor's binding pocket.[15] Key amino acid residues known to interact with ligands are identified, and complementary chemical features are mapped onto their locations. For example, a conserved aspartate residue in transmembrane helix 3 (TM3) of most aminergic GPCRs forms a critical salt bridge with the protonated amine of the ligand, defining a mandatory Positive Ionizable feature in the pharmacophore.[16]
Part 3: Pharmacophore Models for Key 5-HT Receptor Subtypes
While a basic pharmacophore for serotonin itself consists of a protonated amine (PI) and an aromatic feature (AR) from the indole ring, achieving subtype selectivity requires a more nuanced model that exploits subtle differences in the receptor binding pockets.
5-HT1A Receptor Agonists
-
Key Pharmacophoric Features: A canonical 5-HT1A agonist pharmacophore includes:
-
Positive Ionizable (PI): A basic nitrogen atom, protonated at physiological pH, that interacts with the conserved Asp residue in TM3.
-
Aromatic Ring (AR): Often an indole or phenyl group that engages in π-π stacking with aromatic residues (e.g., Phenylalanine) in the binding pocket.[19]
-
Hydrogen Bond Acceptor (HBA): A feature, such as a carbonyl oxygen or methoxy group, that often interacts with residues like serine or threonine in TM5.
-
Defined Distances: The spatial distances between these features are critical for proper orientation and high-affinity binding.
-
5-HT2A Receptor Agonists
-
Therapeutic Area: Psychedelics (agonists), Antipsychotics (antagonists).[19][20]
-
Key Chemical Classes: Tryptamines, phenethylamines, and ergolines are the three major classes of 5-HT2A agonists.[19][20]
-
Key Pharmacophoric Features: The 5-HT2A pharmacophore is similar to the 5-HT1A model but with crucial differences that govern selectivity.
-
Positive Ionizable (PI) & Aromatic Ring (AR): These are conserved features.
-
Hydrophobic Region: The binding pocket contains hydrophobic areas that can accommodate bulky substituents, such as the N-benzyl groups found in some highly selective agonists. Recent structure-based design efforts have focused on exploiting these regions to enhance selectivity over the closely related 5-HT2C receptor.[21]
-
Extended Binding Pocket: The ergoline structure of ligands like LSD occupies an "extended binding pocket" near the extracellular loops, a feature that contributes to its unique pharmacology.[7]
-
5-HT1B/1D Receptor Agonists (The "Triptans")
-
Key Pharmacophoric Features: The pharmacophore for this class is well-defined by the structure of sumatriptan and its successors.
-
Indole Moiety: Provides the core aromatic and HBD/HBA features.
-
Protonated Amine (PI): Essential for the interaction with the TM3 aspartate.
-
Hydrogen Bond Acceptor/Donor Group: Typically a sulfonamide or related group at the C5 position of the indole ring, which forms key interactions within the binding pocket and is a major determinant of subtype selectivity.
-
| Receptor Subtype | Primary Therapeutic Use | Core Pharmacophoric Features | Key for Selectivity |
| 5-HT1A | Anxiolytic, Antidepressant | Positive Ionizable (PI), Aromatic Ring (AR), Hydrogen Bond Acceptor (HBA) | Specific spatial arrangement and nature of the HBA feature. |
| 5-HT2A | Psychedelic, Antipsychotic | Positive Ionizable (PI), Aromatic Ring (AR), Hydrophobic (HY) feature | Accommodation of bulky hydrophobic groups in an extended binding pocket.[21] |
| 5-HT1B/1D | Anti-migraine | Positive Ionizable (PI), Indole Ring (AR, HBD), HBA/HBD at C5 position | The nature and orientation of the C5 substituent (e.g., sulfonamide). |
| 5-HT4 | Prokinetic (GI motility) | Positive Ionizable (PI), Aromatic Ring (AR), Hydrogen Bond Acceptor (HBA) | A specific linker length and geometry between the aromatic head and the basic amine.[22][23] |
| 5-HT7 | CNS Disorders (potential) | Positive Ionizable (PI), Aromatic Ring (AR), often a second aromatic ring or lipophilic pocket interaction.[8][16] | Interaction with an aromatic cluster in TM6 and a lipophilic pocket hosted by TM5 and TM6.[16] |
Part 4: Validated Protocols for Pharmacophore Model Generation
A pharmacophore model is only as reliable as the process used to create and validate it. The following protocols outline a self-validating system to ensure scientific integrity.
Protocol: Ligand-Based Pharmacophore Generation & Validation
This protocol describes a workflow for generating a pharmacophore model when a receptor structure is unavailable, using software such as PHASE, LigandScout, or MOE.[10][24]
Step 1: Training Set Preparation
-
Selection: Curate a set of 15-25 structurally diverse, high-potency agonists for the target receptor. All compounds must share the same mechanism of action (i.e., all are full agonists).
-
Data Curation: Ensure accurate 2D structures and associated bioactivity data (e.g., Ki, EC50).
-
Conformational Analysis: Generate a set of low-energy 3D conformers for each molecule to ensure the biologically relevant conformation is included in the analysis.
Step 2: Common Feature Pharmacophore Generation
-
Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, AR, etc.) for each conformer of each ligand.
-
Hypothesis Generation: The software systematically identifies common features among the active ligands and generates pharmacophore hypotheses based on different combinations of these features.
-
Scoring and Ranking: Hypotheses are scored based on how well they map to the active ligands in the training set.
Step 3: Model Validation (The Trustworthiness Checkpoint)
-
Test Set Curation: Assemble a second, independent dataset (the test set) containing:
-
A diverse set of known active compounds (not used in the training set).
-
A much larger set of "decoy" molecules, which are compounds presumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the actives. The DUD-E tool is a common source for generating decoy sets.[25]
-
-
Database Screening: Use the top-ranked pharmacophore hypothesis as a 3D query to screen the combined test set and decoy database.
-
Performance Evaluation: Calculate key statistical metrics to assess the model's ability to distinguish actives from inactives.[14]
-
Enrichment Factor (EF): Measures how many more active compounds are found in a small fraction of the screened database compared to a random selection.
-
Güner-Henry (GH) Score: A comprehensive metric that ranges from 0 (no discrimination) to 1 (perfect model), rewarding the retrieval of actives while penalizing the retrieval of inactives. A GH score of 0.6 or higher is generally indicative of a good model.[25]
-
Sources
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- 4. What are 5-HT receptor modulators and how do they work? [synapse.patsnap.com]
- 5. 5-Hydroxytryptamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Molecular Recognition at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of the 5-HT(7) receptor. Determination of the pharmacophore for 5-HT(7) receptor agonism and CoMFA-based modeling of the agonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular modeling of the 3D structure of 5-HT(1A)R: discovery of novel 5-HT(1A)R agonists via dynamic pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational modelling of 5-HT receptor-mediated reorganization of the brainstem respiratory network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Optimization of a pharmacophore model for 5-HT4 agonists using CoMFA and receptor based alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Guide: Comparative Analysis of 4-(1-Piperazinyl)phenol and 4-[2-(1-Piperazinyl)ethyl]phenol
Executive Summary
In the realm of medicinal chemistry, the structural distinction between 4-(1-Piperazinyl)phenol (Compound A) and 4-[2-(1-Piperazinyl)ethyl]phenol (Compound B) represents a fundamental divergence in pharmacophore design.[1] While both share a phenolic core and a piperazine moiety, the linker connecting them—a direct N-aryl bond versus a flexible ethyl chain—dictates their electronic properties, basicity, and ultimate therapeutic application.
-
Compound A (Direct Link): Functions as a rigid N-aryl piperazine . It serves as a critical intermediate in the synthesis of triazole antifungals (e.g., Posaconazole, Itraconazole), where the piperazine ring acts as a linear, semi-rigid spacer.
-
Compound B (Ethyl Link): Functions as a flexible N-alkyl piperazine . Structurally analogous to the neurotransmitter tyramine, it is often utilized in CNS-active drug discovery (targeting GPCRs like Dopamine and Serotonin receptors) due to its ability to mimic biogenic amines.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following table summarizes the core differences. Note the significant shift in pKa due to the electronic environment of the piperazine nitrogen.
| Feature | 4-(1-Piperazinyl)phenol (Compound A) | 4-[2-(1-Piperazinyl)ethyl]phenol (Compound B) |
| CAS Number | 56621-48-8 | 2639456-34-9 (Dihydrobromide salt) |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₂H₁₈N₂O |
| Molecular Weight | 178.23 g/mol | 206.29 g/mol |
| Linker Type | Direct N-Aryl bond (Rigid) | Ethyl chain (Flexible) |
| Nitrogen Type | Aniline-like (conjugated) | Alkyl amine (non-conjugated) |
| pKa (Piperazine N1) | ~5.5 - 6.0 (Reduced basicity) | ~9.0 - 9.8 (Typical amine basicity) |
| Electronic Effect | Electron-donating to Phenyl ring (+M effect) | Inductive effect only; no resonance with ring |
| Primary Application | Antifungal Linker (Posaconazole) | GPCR Ligand / Biogenic Amine Mimic |
Structural & Electronic Analysis
Electronic Conjugation vs. Isolation
The defining characteristic of Compound A is the conjugation of the piperazine nitrogen's lone pair with the aromatic pi-system. This delocalization reduces the electron density available for protonation, significantly lowering the pKa of the N1 nitrogen compared to a standard secondary amine.
In contrast, Compound B features an ethylene spacer (
Visualization of Structural Divergence
The following diagram illustrates the structural relationship and the impact of the linker on molecular geometry and electronics.
Figure 1: Structural and functional divergence between the rigid N-aryl scaffold (A) and the flexible N-alkyl scaffold (B).
Synthetic Pathways[2][5][9][10][11]
Synthesis of 4-(1-Piperazinyl)phenol (Compound A)
This synthesis relies on the nucleophilic aromatic substitution or transition-metal-catalyzed coupling, but the most robust industrial route involves the cyclization of 4-aminophenol with bis(2-chloroethyl)amine .
Protocol:
-
Reagents: 4-Aminophenol (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), K₂CO₃ (3.0 eq), Diglyme or Butanol.
-
Conditions: Reflux at 130–150°C for 12–24 hours.
-
Mechanism: Double N-alkylation of the primary aniline nitrogen.
-
Workup: Cool mixture, filter salts, and precipitate product by pH adjustment or recrystallization from ethanol.
Synthesis of 4-[2-(1-Piperazinyl)ethyl]phenol (Compound B)
This synthesis typically starts from Tyramine (4-(2-aminoethyl)phenol) to construct the piperazine ring, or by alkylating a pre-formed piperazine with a phenethyl halide.
Protocol (Cyclization Route):
-
Reagents: Tyramine (1.0 eq), Bis(2-chloroethyl)amine hydrochloride (1.1 eq), Diisopropylethylamine (DIPEA) (3.0 eq), n-Butanol.
-
Conditions: Reflux for 18–24 hours.
-
Purification: The product is often isolated as a hydrobromide or hydrochloride salt due to the high basicity of the aliphatic nitrogen.
Figure 2: Parallel synthetic routes utilizing bis(2-chloroethyl)amine cyclization.
Medicinal Chemistry Applications
Compound A: The Antifungal Linker
4-(1-Piperazinyl)phenol is a cornerstone intermediate for "conazole" antifungals. In Posaconazole and Itraconazole , the phenol group reacts with a triazolone-containing chain, while the distal piperazine nitrogen reacts with a substituted phenyl group.
-
Role: Provides a rigid, linear spacer that spans the hydrophobic tunnel of the fungal CYP51 enzyme.
-
SAR Insight: The rigidity of the N-aryl bond is crucial for maintaining the correct orientation of the pharmacophore within the active site.
Compound B: The GPCR Scaffold
4-[2-(1-Piperazinyl)ethyl]phenol mimics the structure of Dopamine and Serotonin .
-
Role: The ethyl linker allows the piperazine ring (often substituted with other aryl groups) to adopt conformations suitable for binding to G-Protein Coupled Receptors (GPCRs).
-
SAR Insight: The flexibility of the ethyl chain allows for "induced fit" binding. This scaffold is frequently explored in antipsychotic and antidepressant discovery programs where modulation of D2/5-HT receptors is required.
References
-
Sigma-Aldrich. 4-(Piperazin-1-yl)phenol Product Analysis & CAS 56621-48-8 Data. Available at:
-
ChemicalBook. 4-[2-(1-Piperazinyl)ethyl]phenol dihydrobromide Properties and CAS 2639456-34-9. Available at:
-
National Institutes of Health (NIH) - PubChem. Piperazine and N-Aryl Piperazine Derivatives in Drug Discovery. Available at:
-
PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine from 4-(1-piperazinyl)phenol. Available at:
-
Taylor & Francis Online. Piperazines: Knowledge and References in Medicinal Chemistry. Available at:
Sources
Application Note: Reductive Amination Strategies for Phenethylamine Piperazine Synthesis
Introduction & Strategic Relevance
The phenethylamine piperazine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for numerous GPCR ligands, including antipsychotics (e.g., Aripiprazole), antidepressants, and sigma receptor modulators. While direct alkylation (SN2) of piperazine with phenethyl halides is possible, it frequently suffers from over-alkylation (formation of bis-phenethyl species) and elimination side reactions.
Reductive amination offers a superior alternative, providing higher selectivity, milder conditions, and tolerance for sensitive functional groups.[1] This guide details three distinct protocols to synthesize phenethylamine piperazine derivatives, selected based on substrate stability, steric hindrance, and scalability.
Core Retro-Synthetic Logic
The transformation relies on the condensation of a phenylacetaldehyde derivative (or acetophenone for branched analogs) with a piperazine species to form an iminium intermediate, which is irreversibly reduced to the amine.
Mechanistic Overview
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through two distinct phases:[2][3][4][5][6]
-
Equilibrium Phase: Nucleophilic attack of the secondary amine (piperazine) on the carbonyl carbon to form a carbinolamine, followed by dehydration to generate an iminium ion.
-
Reduction Phase: Hydride transfer to the iminium carbon.
Critical Control Point: The stability of the iminium ion versus the aldehyde. Phenylacetaldehyde is prone to self-aldol condensation; therefore, ensuring rapid capture by the amine is essential.
Figure 1: Mechanistic pathway of reductive amination.[7][8] Note that for secondary amines like piperazine, an iminium ion is formed rather than a neutral imine.
Method A: Sodium Triacetoxyborohydride (STAB) – The "Gold Standard"
Best For: Aldehydes (Phenylacetaldehyde), sensitive functional groups, and small-to-medium scale discovery chemistry. Rationale: NaBH(OAc)₃ (STAB) is less basic and milder than NaBH₃CN. It does not reduce aldehydes efficiently, allowing the amine to scavenge the aldehyde into the iminium form before reduction occurs, minimizing side products.
Materials
-
Amine:
-Boc-piperazine (to prevent bis-alkylation) or Piperazine (requires 3-5 eq excess). -
Carbonyl: Phenylacetaldehyde (Freshly distilled or commercial solution).
-
Reagent: Sodium triacetoxyborohydride (STAB), 95%.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[9]
-
Additive: Glacial Acetic Acid (AcOH).
Protocol
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve
-Boc-piperazine (1.0 eq, 10 mmol) in DCE (30 mL). -
Carbonyl Addition: Add Phenylacetaldehyde (1.1 eq, 11 mmol).
-
Expert Tip: If using the sodium bisulfite adduct of the aldehyde, add it here along with 1.5 eq of DIPEA to liberate the aldehyde in situ.
-
-
Catalysis: Add Glacial Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes.
-
Checkpoint: The solution may warm slightly. This "pre-complexation" time is vital to shift equilibrium toward the iminium ion.
-
-
Reduction: Cool to 0°C. Add STAB (1.4 eq, 14 mmol) portion-wise over 5 minutes.
-
Observation: Mild effervescence (H₂ evolution) is normal.
-
-
Reaction: Remove ice bath and stir at RT for 4–16 hours.
-
Monitoring: TLC (System: 5% MeOH in DCM). Look for disappearance of the aldehyde (UV active, high R_f) and appearance of the amine (ninhydrin/iodine active).
-
-
Workup (Self-Validating):
-
Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Method B: Titanium(IV) Isopropoxide – The "Heavy Lifter"
Best For: Ketones (e.g., Acetophenone), sterically hindered amines, or unreactive substrates.
Rationale: Ti(O
Protocol
-
Complexation: In a dry flask under Argon, mix Acetophenone (1.0 eq) and Piperazine derivative (1.2 eq) neat (no solvent) or in minimal dry THF.
-
Lewis Acid Addition: Add Ti(O
Pr)₄ (1.25 eq) via syringe.-
Observation: The mixture will become viscous and may change color (often yellow/orange).
-
-
Incubation: Stir at RT for 6–12 hours.
-
Why? This ensures complete conversion to the titanium-amine complex.
-
-
Reduction: Dilute with absolute EtOH (2 mL/mmol). Add NaBH₄ (1.5 eq) carefully.
-
Note: Reaction is exothermic.
-
-
Workup (Critical Step):
-
Quench with water (1 mL/mmol). A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter through a Celite pad to remove TiO₂. Wash the pad thoroughly with EtOAc.
-
Validation: If the filtrate is cloudy, refilter. Titanium residues can chelate the product and lower yield.
-
Method C: Catalytic Hydrogenation – The "Green" Approach
Best For: Scale-up (>10g), industrial processes, and substrates without halogens or nitro groups. Rationale: Atom-economical and avoids boron waste.
Protocol
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Piperazine (1.0 eq) and Phenylacetaldehyde (1.0 eq) in MeOH or EtOH.
-
Catalyst: Add 10 wt% Pd/C (5-10% loading by weight of substrate).
-
Safety: Add catalyst under inert atmosphere (Ar/N₂) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Pressurize to 30–50 psi (2–3 bar) H₂. Shake/stir at RT for 4–8 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Purity Check: This method often yields very clean product requiring no chromatography if the stoichiometry was precise.
-
Comparative Analysis & Decision Matrix
| Feature | Method A: STAB | Method B: Ti(O | Method C: H₂ / Pd-C |
| Primary Utility | Aldehydes, Lab Scale | Ketones, Hindered Sites | Large Scale, Clean |
| Reagent Cost | High | Medium | Low (Catalytic) |
| Reaction Time | 4–16 h | 12–24 h | 4–8 h |
| Functional Group Tolerance | Excellent (Nitro, Halogens ok) | Good | Poor (Reduces NO₂, C=C, C-X) |
| Water Sensitivity | Moderate | High (Must be dry) | Low |
| Typical Yield | 85–95% | 70–90% | >90% |
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination protocol based on substrate chemistry and scale.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-5. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Library. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Functionalizing piperazine secondary amine for drug conjugation
Application Note: Strategic Functionalization of Piperazine Secondary Amines in Drug Conjugates
Executive Summary
The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical connector in bifunctional molecules like PROTACs and ADCs.[1] Its ubiquity stems from a unique duality: it provides a semi-rigid structural vector while offering two modifiable nitrogen centers with distinct pKa values (~9.8 and ~5.6).
This guide moves beyond basic organic synthesis to address the functional consequence of conjugation. We explore how the choice of linkage—amide (neutral) vs. alkyl (basic)—dictates the physicochemical profile of the final drug candidate.
Strategic Analysis: The Physicochemical Switch
Before selecting a protocol, the conjugation chemist must analyze the desired outcome. The piperazine ring acts as a "physicochemical switch" based on how the secondary amine is functionalized.
The pKa Modulation Effect
The fundamental decision is between maintaining or quenching the basicity of the N4 nitrogen (assuming N1 is already substituted).
-
Scenario A: Solubility & Lysosomal Trapping (Alkylation)
-
Mechanism: Alkylating the secondary amine preserves the lone pair availability.
-
Outcome: The nitrogen remains basic (pKa ~8.0–9.0). It will be protonated at physiological pH (7.4), increasing aqueous solubility and potentially aiding in lysosomal accumulation via cation-trapping.
-
-
Scenario B: Permeability & Neutrality (Acylation)
-
Mechanism: Forming an amide, carbamate, or urea delocalizes the nitrogen lone pair into the carbonyl system.
-
Outcome: The nitrogen becomes non-basic. This reduces polarity, potentially enhancing membrane permeability but sacrificing a solubility handle.
-
Table 1: Functionalization Decision Matrix
| Feature | Reductive Amination (Alkyl) | Amide Coupling (Acyl) | Urea/Carbamate |
| Resulting Linkage | Tertiary Amine (C-N-C) | Amide (C-N-C=O) | Urea/Carbamate (N-C=O-N/O) |
| Charge at pH 7.4 | Positive (+1) | Neutral (0) | Neutral (0) |
| Rigidity | Flexible (sp3 character) | Rigid (Planar amide bond) | Rigid (Planar) |
| Metabolic Stability | Susceptible to N-dealkylation | High (Amidase resistant) | Very High |
| Key Application | Solubility enhancement, PROTACs | Linker rigidity, ADCs | Metabolic stability tuning |
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathways for piperazine functionalization.
Figure 1: Decision tree for piperazine functionalization based on physicochemical requirements.
Detailed Protocols
Protocol A: The "Solubility" Route (Reductive Amination)
Objective: Attach a linker while maintaining the basic nitrogen center. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why: STAB is milder than Sodium Cyanoborohydride and does not produce toxic cyanide byproducts. It selectively reduces the iminium ion intermediate without reducing the aldehyde/ketone starting material, preventing side reactions.
Materials:
-
Piperazine substrate (1.0 eq)
-
Aldehyde linker (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0–2.0 eq)[2]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under Nitrogen (
), dissolve the piperazine substrate and the aldehyde linker in anhydrous DCE (0.1 M concentration). -
Acid Catalysis: Add Acetic Acid (1.0 eq).
-
Note: This protonates the carbonyl oxygen, facilitating nucleophilic attack by the secondary amine.
-
-
Mixing: Stir at Room Temperature (RT) for 30 minutes to allow the equilibrium formation of the iminium ion.
-
Reduction: Add STAB (1.5 eq) in a single portion.
-
Caution: Mild gas evolution (
) may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS.[3] Look for the disappearance of the imine mass
and appearance of the amine product. -
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Protocol B: The "Rigid" Route (Amide Coupling)
Objective: Create a stable, neutral linkage for ADCs or rigid PROTAC linkers. Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4] Why: HATU is superior to EDC/NHS for secondary amines, which are sterically more hindered than primary amines. The HOAt moiety in HATU accelerates the reaction via a cyclic transition state.
Materials:
-
Carboxylic Acid Linker (1.0 eq)
-
Piperazine substrate (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid linker in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Critical Step: Stir for 5–10 minutes before adding the amine. This ensures the formation of the activated ester (OAt-ester) and reduces racemization if the linker is chiral.
-
-
Coupling: Add the piperazine substrate (dissolved in minimal DMF) dropwise to the activated mixture.
-
Scavenging: Add the remaining DIPEA (1.0 eq) to ensure the piperazine remains deprotonated.
-
Reaction: Stir at RT for 1–4 hours.
-
QC Check: Secondary amines can be sluggish.[5] If conversion is <50% after 2 hours, heat to 40°C.
-
-
Workup: Dilute with Ethyl Acetate. Wash aggressively with 5% LiCl solution (to remove DMF), followed by saturated
and brine.
Advanced Application: PROTAC Linker Synthesis
In PROTAC design, the piperazine often serves as the exit vector from the E3 ligase ligand (e.g., VHL or Cereblon ligands).
Case Study: Cereblon-Piperazine-Alkyl-Warhead
-
Starting Material: Pomalidomide derivative with a free piperazine.
-
Linker Strategy: Alkyl chain to maintain solubility (Protocol A).
-
Execution:
-
React Pomalidomide-piperazine with N-Boc-amino-acetaldehyde using STAB.
-
Result: A basic amine linkage is formed.
-
Deprotection: Remove Boc with TFA/DCM.
-
Warhead Coupling: React the newly revealed primary amine with the Warhead-NHS ester.
-
Visualizing the PROTAC Pathway:
Figure 2: Workflow for incorporating piperazine into a PROTAC via reductive amination.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Steric hindrance of secondary amine. | Switch from HATU to PyAOP (more reactive). Increase temperature to 50°C. |
| Over-alkylation (Reductive Amination) | Presence of primary amines or excess aldehyde. | Ensure piperazine is the only nucleophile. Use stoichiometric aldehyde (1.0 eq) and add dropwise. |
| Product Aggregation | High lipophilicity of amide conjugates. | Use a mixed solvent system (DCM/MeOH) for workup or purify via Reverse Phase HPLC (C18). |
| Incomplete Reaction | Wet solvents (STAB is water sensitive). | Flame dry glassware and use molecular sieve-dried solvents. |
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Carpino, L. A. (1993).[3][4] "1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive." Journal of the American Chemical Society.[6] Link
-
Desantis, J., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link
-
Bode, J. W., et al. (2014). "Stannyl Amine Protocol (SnAP) for the Synthesis of Piperazines." Nature Protocols. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. Link
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for PROTAC Design: Leveraging the 4-[2-(1-Piperazinyl)ethyl]phenol Linker
Authored by: Gemini, Senior Application Scientist
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating event, leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][6][7]
While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's success, profoundly influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties, cell permeability, and pharmacokinetic profile.[8][9] This guide focuses on the strategic use of 4-[2-(1-Piperazinyl)ethyl]phenol, a versatile linker scaffold that offers a unique combination of properties to address common challenges in PROTAC development.
Caption: Convergent synthetic workflow for a PROTAC.
Physicochemical Properties Profile
PROTACs often occupy a chemical space "beyond the Rule of Five" (bRo5), meaning they have higher molecular weights and other properties that can challenge oral bioavailability and cell permeability. [10]The piperazine-phenol linker can help modulate these properties favorably.
| Property | Typical Range for Piperazine-Phenol PROTACs | Rationale and Impact |
| Molecular Weight (MW) | 700 - 1100 Da | Larger size is inherent to the tripartite structure. |
| cLogP | 3 - 7 | The linker can be modified to balance lipophilicity, impacting both solubility and permeability. [11] |
| Topological Polar Surface Area (TPSA) | 120 - 200 Ų | High TPSA can hinder passive diffusion across cell membranes; intramolecular hydrogen bonding can reduce the effective TPSA. [12] |
| pKa (Piperazine) | 6.5 - 8.5 | Influenced by adjacent groups. [13][14]Affects the charge state at physiological pH, impacting solubility and cell entry. A pKa around 7.4 can be beneficial for endosomal escape. [] |
| Rotatable Bonds | 10 - 20 | The piperazine ring reduces the number of rotatable bonds compared to an equivalent length PEG linker, decreasing conformational flexibility. [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative BRD4-Degrader PROTAC
This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4, using JQ1 as the warhead and a VHL ligand as the E3 recruiter.
Materials:
-
(S,R,S)-AHPC-C(O)-linker-N-Boc (VHL-linker precursor)
-
JQ1-OH (a JQ1 analog with a terminal alcohol)
-
Trifluoromethanesulfonyl chloride (TfCl), Pyridine
-
4-(2-(1-Boc-piperazin-1-yl)ethyl)phenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC-grade solvents (Acetonitrile, Water), Formic Acid
Procedure:
-
Step A: Synthesis of Warhead-Linker Conjugate
-
Dissolve JQ1-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.5 eq).
-
Add TfCl (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield JQ1-OTf.
-
In a separate flask, dissolve 4-(2-(1-Boc-piperazin-1-yl)ethyl)phenol (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) and the JQ1-OTf (1.0 eq) dissolved in DMF.
-
Stir the reaction at 60 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purify the crude product by flash column chromatography to obtain the Warhead-Linker-Boc intermediate .
-
-
Step B: Boc Deprotection
-
Dissolve the Warhead-Linker-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA, yielding the Warhead-Linker-NH intermediate as a TFA salt.
-
-
Step C: Final Amide Coupling
-
Dissolve the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq). Stir for 10 minutes.
-
Add the Warhead-Linker-NH intermediate (1.1 eq) to the mixture.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
-
Step D: Purification and Characterization
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity (>95%).
-
Protocol 2: Biophysical Evaluation of Ternary Complex Formation via SPR
Objective: To quantify the binding affinities of the PROTAC to its target proteins individually (binary) and the stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified POI (e.g., BRD4) and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Synthesized PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase complex (VCB) onto a CM5 sensor chip flow cell using standard amine coupling chemistry.
-
Use a separate flow cell as a reference by performing the activation and blocking steps without protein.
-
-
Binary Affinity Measurement (PROTAC to VCB):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 1 nM to 1000 nM).
-
Inject the PROTAC solutions over the immobilized VCB and reference flow cells.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD). [16]
-
-
Ternary Complex Formation:
-
Prepare a new dilution series of the POI (BRD4) in running buffer.
-
For each BRD4 concentration, add a constant, saturating concentration of the PROTAC (e.g., 10x the binary KD for VCB).
-
Inject these POI-PROTAC mixtures over the VCB and reference flow cells.
-
The enhanced binding response compared to the POI alone indicates ternary complex formation.
-
-
Data Analysis and Cooperativity (α):
-
Separately determine the binary KD of the PROTAC for the POI (e.g., by immobilizing the POI and injecting the PROTAC).
-
Calculate the cooperativity factor (α), which is the measure of how one binding event influences the other. An α > 1 indicates positive cooperativity, which is favorable for potent degradation. [17]
Interaction Example KD Cooperativity (α) Interpretation PROTAC ↔ VCB 60 nM - Binary affinity of PROTAC for E3 ligase. PROTAC ↔ BRD4 25 nM - Binary affinity of PROTAC for target protein. | VCB-PROTAC ↔ BRD4 | 5 nM | 5 | The binding of BRD4 is 5-fold stronger in the presence of the PROTAC-bound VCB. |
-
Protocol 3: Cellular Assay for Target Protein Degradation via In-Cell Western
Objective: To measure the dose-dependent degradation of the target protein in a cellular context. [18] Materials:
-
Human cell line expressing the POI (e.g., HeLa or HEK293T)
-
96-well microplates
-
Synthesized PROTAC, DMSO (vehicle)
-
Proteasome inhibitor (e.g., MG132)
-
Primary antibody against the POI (e.g., anti-BRD4)
-
IRDye®-labeled secondary antibody
-
Cell normalization stain (e.g., Janus Green or CellTag™ 700)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC in cell culture medium (e.g., from 1 µM down to 1 pM).
-
Include controls: DMSO only (vehicle), and PROTAC (at its approximate DC50) + 10 µM MG132 (proteasome inhibition control).
-
Aspirate the old medium and add the compound-containing medium to the wells.
-
Incubate for a desired time period (e.g., 18 hours).
-
-
Cell Fixing and Permeabilization:
-
Aspirate the medium and wash with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer for 1.5 hours.
-
Incubate with the primary antibody overnight at 4 °C.
-
Wash, then incubate with the IRDye®-labeled secondary antibody and the normalization stain for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly and allow it to dry completely.
-
Scan the plate on an imaging system at both 700 nm (normalization) and 800 nm (target protein) channels.
-
Normalize the target protein signal to the cell stain signal.
-
Plot the normalized signal against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum percentage of degradation). [19]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Synthetic Yield | Poor coupling efficiency; Steric hindrance; Side reactions. | Optimize coupling reagents (e.g., try COMU or T3P). Change the order of synthesis. Ensure starting materials are pure and anhydrous. |
| No Ternary Complex Cooperativity (α ≈ 1) | Linker length or geometry is suboptimal; Unfavorable protein-protein interactions. | Synthesize a small library of PROTACs with varying linker lengths and attachment points. |
| Poor Cellular Degradation (High DC₅₀) | Low cell permeability; Unstable ternary complex in cells; PROTAC is a P-gp efflux substrate. | Modify the linker to improve physicochemical properties (e.g., reduce H-bond donors). [10]Confirm target engagement in cells using a NanoBRET® assay. [20] |
| Incomplete Degradation (Low Dₘₐₓ) | A fraction of the POI is inaccessible (e.g., in a different cellular compartment); Neosynthesis of the target protein. | Perform a time-course experiment to find the optimal degradation time. Co-treat with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) as a tool compound to investigate protein resynthesis rates. |
| "Hook Effect" Observed in Cellular Assays | At high concentrations, the PROTAC forms binary complexes (POI-PROTAC and E3-PROTAC) that cannot form a ternary complex. [17] | This is an intrinsic property of the PROTAC mechanism. Ensure the full dose-response curve is generated to identify the optimal concentration window. |
References
-
Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Molecules, 22(10), 1627. [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Precise PEG. [Link]
-
Frontiers. (2023). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link]
-
MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]
-
Abeje, A. A., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]
-
Diva-portal.org. (2022). Development of biophysical assays for studies of PROTACs. Diva. [Link]
-
PubMed. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Abeje, A. A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH. [Link]
-
ACS Publications. (2026). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. JACS Au. [Link]
-
Zorba, A., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]
-
International Journal of Current Research and Review. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. IJCRR. [Link]
-
ChemRxiv. (2024). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ChemRxiv. [Link]
-
Promega Connections. (2022). PROTACs: Just the FAQs. Promega. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC - NIH. [Link]
-
ResearchGate. (n.d.). A toolbox of functional peptide PROTACs. ResearchGate. [Link]
-
SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. SYNthesis med chem. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
University of Leicester. (n.d.). Developing Proteolysis-Targeting Chimeras (PROTACs) to Individual Class-I Histone Deacetylase Complexes. Leicester Research Archive. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. ijcrr.com [ijcrr.com]
- 6. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. explorationpub.com [explorationpub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Protein Degradation and PROTACs [promega.com]
Solvent selection for recrystallization of piperazinyl-phenol derivatives
Application Note: Solvent Selection & Recrystallization Protocols for Piperazinyl-Phenol Derivatives
Abstract
The recrystallization of piperazinyl-phenol derivatives presents a unique set of challenges due to their amphoteric nature, susceptibility to oxidation, and propensity for "oiling out" (Liquid-Liquid Phase Separation). This guide provides a scientifically grounded approach to solvent selection using Hansen Solubility Parameters (HSP) and details robust protocols for both cooling and anti-solvent crystallization. Emphasis is placed on overcoming polymorphism and ensuring high purity (>99.5%) for late-stage drug development.
Introduction: The Physicochemical Paradox
Piperazinyl-phenol derivatives are "Janus" molecules in organic synthesis. They possess two distinct, often conflicting, functionalities:
-
Piperazine Moiety: A secondary diamine (pKa ~9.8) that is highly polar, basic, and prone to forming hydrates.
-
Phenol Moiety: A weak acid (pKa ~10.0) that is prone to oxidation (forming quinones) and provides aromatic stacking potential.
The Challenge: These molecules often exhibit "intermediate" polarity—too polar for pure hydrocarbons but too lipophilic for pure water. This balance frequently leads to the formation of amorphous oils rather than crystalline solids during standard cooling protocols. Successful purification requires a solvent system that disrupts the amorphous phase while stabilizing the crystal lattice.
Physicochemical Profiling & Solvent Selection
Hansen Solubility Parameters (HSP) Analysis
To select the optimal solvent, we must match the solute's energy density with the solvent's.
- (Dispersion): Van der Waals forces (Aromatic rings).
- (Polarity): Dipole moments (C-N and C-O bonds).
- (Hydrogen Bonding): Critical for the Phenol -OH and Piperazine -NH.
Table 1: HSP Values for Relevant Solvents & Model Compounds
| Solvent/Compound | Suitability | |||
| Piperazinyl-Phenol (Est.) | ~18.5 | ~8.0 | ~12.5 | Target Solute |
| Ethanol | 15.8 | 8.8 | 19.4 | Excellent Good Solvent (High |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | Excellent Good Solvent (Slightly less solubilizing than EtOH) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Intermediate (Good for less polar derivatives) |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Intermediate (High |
| n-Heptane | 15.3 | 0.0 | 0.0 | Ideal Anti-Solvent (Non-polar, induces precipitation) |
| Water | 15.5 | 16.0 | 42.3 | Anti-Solvent (For free bases) or Co-Solvent (For salts) |
Solvent System Logic
-
Strategy A (Single Solvent): Use Ethanol or IPA . These dissolve the compound at reflux (breaking H-bonds) but have reduced solubility at
. -
Strategy B (Binary System): Ethanol/Water (90:10 to 50:50). Water acts as a powerful anti-solvent for the lipophilic phenol ring while the alcohol keeps the piperazine in solution, preventing oiling out.
-
Strategy C (Anti-Solvent): Ethyl Acetate (solvent) + n-Heptane (anti-solvent) . Best for protecting the phenol from oxidation (degassing is easier) and for derivatives with alkyl linkers.
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the decision matrix for selecting the crystallization solvent based on the derivative's solubility profile.
Figure 1: Decision tree for selecting the optimal crystallization strategy based on initial solubility screening.
Detailed Experimental Protocols
Protocol 1: Cooling Recrystallization (Ethanol/Water System)
Best for: General purification of crude solids with >85% purity.
Materials:
-
Crude Piperazinyl-Phenol derivative (10 g)
-
Ethanol (Absolute, degassed)
-
Deionized Water (degassed)
-
Inert Gas (Nitrogen/Argon)
Procedure:
-
Preparation: Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen to prevent phenol oxidation.
-
Dissolution: Add 50 mL of Ethanol (5 vol). Heat to reflux (
) with stirring.-
Note: If solids remain, add Ethanol in 5 mL increments until dissolved. Do not exceed 10 vol (100 mL).
-
-
Filtration (Hot): If insoluble particles (catalyst, inorganic salts) persist, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Nucleation Point: Allow the solution to cool slowly to
.-
Critical Step: If the solution remains clear, add warm Water dropwise until a faint turbidity persists (the "cloud point"), then add 1 mL of Ethanol to clear it.
-
-
Seeding: Add 10-20 mg of pure seed crystals at
. This prevents oiling out by providing a template for lattice growth.[1] -
Crystallization: Cool the flask to room temperature (
) over 2 hours (controlled rate: /hour). Then, cool to in an ice bath for 1 hour. -
Isolation: Filter the white/off-white crystals using vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol 2: Anti-Solvent Crystallization (EtOAc/Heptane)
Best for: Highly soluble derivatives or heat-sensitive compounds.
Procedure:
-
Dissolution: Dissolve 10 g of crude material in the minimum amount of Ethyl Acetate (approx. 30-40 mL) at room temperature or slight warming (
). -
Anti-Solvent Addition: Place the solution in a vessel with vigorous stirring. Slowly add n-Heptane via an addition funnel.
-
The Cloud Point: Stop addition when the solution turns cloudy. Stir for 10 minutes.
-
Expert Tip: If an oil separates, heat the mixture until it redissolves (reverting to a single phase), then cool very slowly with vigorous stirring.
-
-
Precipitation: Continue adding Heptane slowly until the ratio is approx. 1:3 (EtOAc:Heptane).
-
Aging: Stir the slurry for 2-4 hours to convert any metastable polymorphs to the stable form (Ostwald Ripening).
-
Filtration: Collect solids, wash with pure Heptane, and dry.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for these derivatives. It occurs when the metastable oil phase is energetically more accessible than the crystalline phase.
Mechanism: The high conformational flexibility of the piperazine ring allows the molecule to exist in disordered states. When supersaturation is too high, the molecules aggregate into amorphous droplets rather than aligning into a lattice.
Remediation Workflow:
Figure 2: Recovery strategy for oiled-out reactions.
Key Fixes:
-
Seeding: Always seed at low supersaturation.
-
Temperature Cycling: Cycle the temperature between
and to redissolve the oil and promote crystal growth on the seeds. -
Solvent Modification: If using Toluene/Heptane, add 1% IPA to the Toluene. The slight polarity increase stabilizes the polar piperazine moiety in solution, delaying phase separation until crystallization is thermodynamically favorable.
References
-
Hansen Solubility Parameters (HSP): Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Recrystallization Protocols: Massachusetts Institute of Technology (MIT). Recrystallization Guide. MIT OpenCourseWare.
-
Oiling Out Mechanisms: Veesler, S., et al. (2006). Liquid-Liquid Phase Separation in Crystallization. Crystal Growth & Design.
-
Piperazine Purification: BenchChem Technical Support. Purification of Piperazine-Containing Compounds.
-
Process Chemistry of Phenols: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Sources
Navigating the Synthesis of Phenolic Piperazines: A Guide to Protecting Group Strategies
Abstract
The synthesis of piperazine derivatives containing a phenolic hydroxyl group is a cornerstone in the development of a wide range of pharmaceuticals and biologically active compounds. The inherent reactivity of the phenolic hydroxyl group, however, presents a significant challenge, often necessitating the use of protecting groups to ensure chemoselectivity and achieve desired synthetic outcomes. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies for the phenolic hydroxyl moiety in the context of piperazine synthesis. We will delve into the rationale behind the selection of various protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical concept of orthogonality in multi-step synthetic sequences.
Introduction: The Imperative for Phenolic Protection in Piperazine Synthesis
The piperazine ring is a privileged scaffold in medicinal chemistry, and its combination with a phenolic moiety gives rise to a class of compounds with significant therapeutic potential.[1][2] However, the phenolic hydroxyl group is acidic and nucleophilic, and the aromatic ring is highly activated towards electrophilic substitution.[3] These characteristics can lead to a multitude of undesired side reactions during the construction and functionalization of the piperazine core.
Protecting the phenolic hydroxyl group is therefore not merely an expedient, but a fundamental principle for achieving a successful and efficient synthesis.[4][5] A suitable protecting group temporarily masks the reactive hydroxyl, rendering it inert to the reaction conditions required for subsequent transformations.[6] Key considerations for selecting an appropriate protecting group include:
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[5][7]
-
Stability: The protecting group must be robust enough to withstand the various reaction conditions employed throughout the synthetic route.[5]
-
Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be selectively removable without affecting other protecting groups present in the molecule.[5][8][9]
This guide will focus on the most commonly employed and effective protecting groups for phenols in piperazine synthesis: benzyl ethers, silyl ethers, and select ester-based groups.
Strategic Selection of Protecting Groups for Phenolic Hydroxyls
The choice of a protecting group is dictated by the overall synthetic strategy, including the nature of the reagents and reaction conditions to be employed.
Benzyl Ethers: A Robust and Versatile Choice
Benzyl ethers are a mainstay for phenol protection due to their general stability to a wide range of non-reducing reaction conditions, including acidic and basic media.[10]
Rationale for Use: The benzyl group is introduced via a Williamson ether synthesis, a reliable and high-yielding reaction.[11] Its removal is typically achieved through catalytic hydrogenolysis, a mild and highly selective method that liberates the phenol and toluene as the byproduct.[11][12] This deprotection strategy is orthogonal to many other protecting groups, such as silyl ethers and Boc-protected amines.
Workflow for Benzyl Ether Protection and Deprotection:
Caption: Benzyl protection and deprotection workflow.
Silyl Ethers: Tunable Stability and Mild Cleavage
Silyl ethers offer a versatile alternative for phenol protection, with their stability being tunable based on the steric bulk of the substituents on the silicon atom.[13][14] Commonly used silyl ethers for phenols include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS or TBDMS), and tert-butyldiphenylsilyl (TBDPS).[10][15]
Rationale for Use: The stability of silyl ethers to various reaction conditions increases with the steric hindrance around the silicon atom (TMS < TES < TBS < TBDPS).[15] This differential stability allows for selective protection and deprotection in molecules with multiple hydroxyl groups.[13] Deprotection is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or acidic conditions, which are orthogonal to hydrogenolysis-labile groups like benzyl ethers.[15][16]
Workflow for Silyl Ether Protection and Deprotection:
Caption: Silyl ether protection and deprotection workflow.
Ester Protecting Groups: Facile Introduction and Base-Labile Cleavage
Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), provide another avenue for phenol protection.[17]
Rationale for Use: Esters are easily introduced by reacting the phenol with an appropriate acyl chloride or anhydride.[17] Their primary advantage lies in their lability to basic conditions (hydrolysis), which allows for deprotection under conditions that are orthogonal to both hydrogenolysis and fluoride-based cleavage methods.[17] The rate of hydrolysis can be sterically tuned, with pivaloates being significantly more stable than acetates.[8]
Workflow for Ester Protection and Deprotection:
Caption: Ester protection and deprotection workflow.
Comparative Analysis of Protecting Group Stability
The success of a multi-step synthesis hinges on the judicious selection of protecting groups that are stable to the intended reaction conditions. The following table provides a comparative overview of the stability of common phenolic protecting groups.
| Protecting Group | Stable To | Labile To |
| Benzyl (Bn) | Strong Bases, Mild Acids, Nucleophiles, Oxidizing/Reducing Agents (non-catalytic hydrogenation) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids (e.g., BBr₃)[11][18] |
| t-Butyldimethylsilyl (TBS) | Mild Bases, Mild Oxidizing/Reducing Agents, Hydrogenolysis | Acids (e.g., HCl, AcOH), Fluoride Ion (e.g., TBAF)[14][16] |
| Acetate (Ac) | Mild Acids, Catalytic Hydrogenation, Mild Oxidizing/Reducing Agents | Bases (e.g., K₂CO₃, NH₃), Strong Acids[8][17] |
| Pivaloate (Piv) | Mild Acids, Catalytic Hydrogenation, Mild Oxidizing/Reducing Agents, More stable to base than Acetate | Strong Bases, Strong Acids, Reductive Cleavage (e.g., LiAlH₄)[8] |
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Benzyl Protection of a Phenolic Hydroxyl Group
Materials:
-
Phenolic piperazine precursor
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic piperazine precursor in anhydrous DMF, add anhydrous K₂CO₃ (1.5-2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hydrogenolytic Deprotection of a Benzyl Ether
Materials:
-
Benzyl-protected phenolic piperazine
-
Palladium on carbon (Pd/C, 10 wt. %), 5-10 mol %
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., EtOH, EtOAc).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected phenol.
Protocol 3: TBS Protection of a Phenolic Hydroxyl Group
Materials:
-
Phenolic piperazine precursor
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenolic piperazine precursor in anhydrous DMF.
-
Add imidazole (2.0-2.5 equivalents) to the solution and stir until dissolved.
-
Add TBSCl (1.1-1.2 equivalents) in one portion.
-
Stir the reaction at room temperature until complete (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: TBAF-Mediated Deprotection of a TBS Ether
Materials:
-
TBS-protected phenolic piperazine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected compound in anhydrous THF.
-
Add the TBAF solution (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Orthogonal Protecting Group Strategies in Piperazine Synthesis
In the synthesis of complex molecules bearing multiple functional groups, the ability to selectively deprotect one group in the presence of others is paramount.[8][9] This concept of "orthogonal protection" is a powerful tool for synthetic chemists.
For instance, a synthetic intermediate could feature a Boc-protected piperazine nitrogen, a benzyl-protected phenol, and a TBS-protected aliphatic alcohol. Each of these groups can be removed under specific conditions without affecting the others:
-
Boc group: Cleaved under acidic conditions (e.g., TFA, HCl).[7]
-
Benzyl group: Removed by catalytic hydrogenolysis.[11]
-
TBS group: Cleaved with a fluoride source (e.g., TBAF).[16]
Illustrative Orthogonal Deprotection Scheme:
Caption: Orthogonal deprotection of a multi-functionalized intermediate.
Conclusion
The strategic use of protecting groups is indispensable in the synthesis of phenolic piperazine derivatives. By carefully considering the stability and orthogonality of protecting groups such as benzyl ethers, silyl ethers, and esters, researchers can navigate complex synthetic pathways with greater efficiency and control. The detailed protocols and comparative data presented in this guide are intended to empower scientists in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel piperazine-based therapeutics.
References
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- W. Greene, T., & G. M. Wutz, P. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
St-Amant, A. H., & Fiset, C. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry, 70(3), 1104–1107. [Link]
- Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry –.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wikipedia. (2024, February 13). Protecting group.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- SlideShare. (2018, November 18). Protection of OH group of alcohol.
- Organic Synthesis. (n.d.). Protecting Groups.
- Chemistry Stack Exchange. (2014, October 21). Phenol protection.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from . G. D. K. Kumar, S. Baskaran, J. Org. Chem., 2005, 70, 4520-4523.
- ResearchGate. (2019, February 28). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Benchchem. (n.d.). A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
- Slideshare. (2023, December 2). PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm.
-
RSC Publishing. (2019, January 9). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]
- Westin, J. (n.d.). Protecting Groups - Organic Chemistry.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- ResearchGate. (2025, August 6). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- IIT. (2020, October 26). Protecting Groups.
- MDPI. (2020, July 21). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl.
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- Wikipedia. (2024, January 21). Silyl ether.
- Chem-Station Int. Ed. (2014, March 8). Silyl Protective Groups.
- Scribd. (n.d.). Protection and Deprotection PDF.
- Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- RSC Publishing. (2021, December 27). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis.
- Google Patents. (n.d.). CN102976907A - Method for selectively removing phenol hydroxymethyl protection.
- RSC Publishing. (n.d.). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols.
- PubMed. (2011, August 7). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols.
- ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
- MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jackwestin.com [jackwestin.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solubility Optimization for 4-[2-(1-Piperazinyl)ethyl]phenol
Status: Operational Ticket ID: SOL-PIP-004 Subject: Troubleshooting insolubility of 4-[2-(1-Piperazinyl)ethyl]phenol free base in aqueous media.
Executive Summary
You are likely encountering precipitation or "crashing out" because the free base form of 4-[2-(1-Piperazinyl)ethyl]phenol possesses a rigid crystalline lattice and moderate lipophilicity (
While the molecule is amphoteric (containing both a basic piperazine and an acidic phenol), its zwitterionic character at neutral pH is often insufficient to overcome the lattice energy of the solid free base.[3]
The Solution: You must disrupt the crystal lattice by either protonating the piperazine nitrogen (Salt Formation) or shielding the hydrophobic core (Complexation/Cosolvents) .[3]
Module 1: The "Gold Standard" – Salt Formation[3]
Why this works: The most robust method to solubilize this compound is to convert the free base into a salt.[3] The piperazine ring contains two nitrogen atoms:[3][4]
By lowering the pH, you protonate these nitrogens, introducing ionic character that drastically increases hydration energy.[3]
Protocol: In-Situ Salt Formation (Acid Titration)[1][2]
If you do not wish to isolate a solid salt, use this protocol to prepare a soluble stock for immediate use.[3]
Reagents:
Step-by-Step:
-
Weighing: Weigh the required amount of free base into a glass vial.
-
Stoichiometry Calculation: Calculate the molar equivalents.
-
Acid Addition: Add the calculated volume of HCl/MSA directly to the powder.[3] Do not add water yet.[2][3]
-
Reasoning: Adding acid to the solid maximizes the local concentration of protons, breaking the crystal lattice more effectively than adding the solid to dilute acid.[3]
-
-
Dissolution: Vortex until the solid dissolves. It may generate slight heat (exothermic).[2][3]
-
Dilution: Slowly add water to reach the desired final volume.
-
pH Check: Verify the final pH is < 5.0. If pH > 6.0, the compound may precipitate.[3]
Visualizing Salt Selection Strategy
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on pH constraints.
Module 2: Cosolvent & Surfactant Strategies
If your experiment requires neutral pH (e.g., cell culture), salt formation alone may fail because the compound will deprotonate and reprecipitate upon dilution into buffered media (the "Crash Out" effect).[3]
The Strategy: Use a water-miscible organic solvent to dissolve the free base, then "lock" it in solution using a surfactant or complexing agent before adding the aqueous buffer.[3]
Recommended Formulation Systems
| Formulation Type | Composition (v/v) | Solubility Potential | Notes |
| Standard Stock | 100% DMSO | High (>50 mg/mL) | Precipitates upon aqueous dilution > 1:100.[1][2] |
| Enhanced Stock | 90% DMSO / 10% Tween-80 | High | Tween-80 prevents crystal nucleation upon dilution.[1][2][3] |
| Cosolvent Mix | 10% DMSO / 40% PEG400 / 50% Water | Moderate (~5-10 mg/mL) | Good for animal dosing (IP/PO).[1][2][3] |
| Complexation | 20% HP- | Moderate | Best for avoiding organic solvents; requires mixing time.[1][2][3] |
Protocol: The "Solvent Shift" Method
-
Primary Solubilization: Dissolve the free base in 100% DMSO to a concentration 100x higher than your final target.[2][3]
-
Surfactant Addition (Critical Step): Add Tween-80 to the DMSO stock before adding any water.[1][2][3] The ratio of DMSO:Tween should be roughly 9:1.[3]
-
Slow Dilution: Add the aqueous buffer dropwise to the DMSO/Tween mixture with vigorous vortexing.
-
Warning: Adding the stock to the buffer (dumping it in) often causes immediate precipitation.[3]
-
Module 3: Advanced Complexation (Cyclodextrins)
For sensitive biological assays where DMSO is toxic, use Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1][2][3] -
Sonication: Sonicate for 30–60 minutes at 40°C. The mechanical energy and heat help the molecule enter the cyclodextrin cone.
-
Filtration: Filter through a 0.45
m PVDF filter to remove uncomplexed solid.[2][3]
Frequently Asked Questions (FAQ)
Q1: I dissolved the compound in DMSO, but it turned cloudy when I added it to my cell culture media. Why?
A: This is the "Oiling Out" phenomenon.[3] Your compound is hydrophobic (
-
Fix: Lower the final concentration or use the "Enhanced Stock" (DMSO + Tween-80) described in Module 2.
Q2: Can I heat the solution to dissolve it? A: Yes, but with caution. The phenol group is susceptible to oxidation (turning pink/brown) at high temperatures in air.[3]
-
Recommendation: Do not exceed 50°C. If heating is required, flush the headspace with nitrogen or argon.[3]
Q3: Which salt is better: Hydrochloride or Acetate?
A: Hydrochloride. The acetate ion comes from a weak acid (
Q4: Is the phenol group acidic?
A: Yes, the phenol
References
-
BenchChem. (2025).[2][3][4][8] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 3025524, 2-Methyl-4-[2-(4-phenylpiperazin-1-yl)ethoxy]-5-propan-2-ylphenol. Retrieved from [1][2]
-
Childs, S. L., et al. (2007).[3] Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[3] (General principles of amine salt selection).
-
University of Regina. (2025).[2][3] pKa Values of Some Piperazines at Different Temperatures. Retrieved from [1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Cyclodextrin protocols).
Sources
Technical Guide: Preventing Phenolic Oxidation During Piperazine Alkylation
Introduction: The "Electron-Rich" Trap
You are likely reading this because your reaction mixture—originally a clear or pale yellow solution—has turned into a dark brown or black tar. This is the hallmark of oxidative polymerization , a common failure mode when alkylating piperazines in the presence of unprotected phenolic moieties.
Piperazine N-alkylation typically requires basic conditions (e.g.,
This guide provides the protocols to arrest this pathway and ensure high-yielding, clean alkylations.
Module 1: The Reaction Environment (Root Cause Elimination)
Before changing your synthetic route, you must rigorously exclude the two catalysts of oxidation: Oxygen and Trace Metals .
Protocol A: The "True" Degassing Procedure
Why it matters: Simply flushing the headspace with nitrogen is insufficient. Oxygen is highly soluble in organic solvents like DMF, DMSO, and THF. You must remove dissolved gas.
Step-by-Step:
-
Solvent Selection: Choose anhydrous solvents. DMF and DMSO are common for
reactions but hold significant oxygen. -
Sparging (Standard): Insert a long needle or gas dispersion tube directly into the solvent (subsurface). Bubble dry Argon (Ar) or Nitrogen (
) vigorously for minimum 15 minutes per 100 mL of solvent. -
Freeze-Pump-Thaw (Rigorous - Recommended for <50 mg scale):
-
Freeze solvent in a Schlenk flask using liquid
. -
Apply high vacuum (0.1 mmHg) for 5-10 minutes.
-
Thaw in a warm water bath under static vacuum.
-
Backfill with Ar. Repeat 3x.
-
-
Reaction Vessel: Flame-dry your glassware under vacuum. Use a Schlenk line or a balloon with a positive pressure of Ar throughout the reaction.
Protocol B: Trace Metal Scavenging
Why it matters: Commercial bases (especially bulk
Recommendation:
-
Reagent Grade: Use "99.99% trace metals basis" bases for sensitive steps.
-
Chelation Additive: If using standard grade bases, add 1-2 mol% EDTA (disodium salt) to the reaction mixture. This sequesters trace transition metals, shutting down the SET pathway.
Module 2: Chemical Interventions (Additives)
If environmental controls fail, you must chemically intercept the oxidative intermediates.
Mechanism of Failure
The following diagram illustrates why your reaction turns black. The phenolate anion is the critical "leak" point.
Figure 1: The oxidative cascade from Phenol to Polymer under basic alkylation conditions.
Protocol C: Antioxidant Additives
Add one of the following reducing agents directly to the reaction mixture. These scavenge radicals or reduce quinones back to phenols.
| Additive | Load | Compatibility | Mechanism |
| Sodium Ascorbate | 5-10 mol% | DMF/H2O mixtures | Radical scavenger; reduces quinones. |
| BHT (Butylated Hydroxytoluene) | 10 mol% | All organic solvents | Sacrificial radical trap. Sterically hindered, won't alkylate. |
| Sodium Dithionite ( | 10-20 mol% | Aqueous/Biphasic | Strong reducing agent. Prevents color formation. |
Module 3: Strategic Shifts (Synthetic Route)
If direct alkylation remains problematic, the synthetic strategy must change.
Decision Matrix: Choosing the Right Path
Figure 2: Strategic decision tree for alkylating piperazine in the presence of phenols.
Protocol D: Reductive Amination (The "Safe" Route)
Why it works: This reaction operates at pH 5-6 (slightly acidic) using a reducing agent (
-
Substrate: Convert your alkyl halide to an aldehyde (if possible).
-
Reagents: 1.0 eq Aldehyde + 1.2 eq Piperazine + 1.5 eq
. -
Solvent: DCE (Dichloroethane) or DCM.
-
Procedure: Mix aldehyde and piperazine for 30 min. Add borohydride.[1] Stir 4-16h.
-
Result: No base required; minimal risk of phenol oxidation.
Protocol E: Transient Silyl Protection
If you must use an alkyl halide (
-
Protection: Phenol + TBDMS-Cl + Imidazole
Silyl Ether (Quant yield). -
Alkylation: Perform standard piperazine alkylation with base.
-
Deprotection: Treat with TBAF (Tetrabutylammonium fluoride) or mild acid during workup.
Troubleshooting & FAQs
Q: My reaction mixture turned black within 10 minutes. Is it salvageable? A: Likely not. The black color indicates the formation of complex quinone oligomers. These are difficult to separate from your product. Action: Discard, and restart using Protocol A (Degassing) and add Sodium Ascorbate .
Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is often the O-alkylated byproduct.[2] Phenolates are ambident nucleophiles (can react at C, O, or the Piperazine N).
-
Fix: Ensure the Piperazine N is more nucleophilic. Use a less polar solvent (DCM vs DMF) to tighten the phenolate ion pair, reducing its O-nucleophilicity. Alternatively, protect the phenol (Protocol E).
Q: Can I use sodium borohydride (
Q: Does the counter-ion of the base matter?
A: Yes.
References
-
Mechanism of Phenol Oxidation
-
Antioxidant Strategies in Synthesis
-
US Patent 4316996A. "Discoloration prevention of phenolic antioxidants."
-
-
Piperazine Synthetic Routes
-
Molecules2023 , 29,[4] 68. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023."
-
-
Troubleshooting Oxidative Degradation
-
ResearchGate Discussion. "Hindered phenols sometimes show colour formation and darkening on storage."[5]
-
Sources
Technical Support Hub: Handling Hygroscopic Piperazine Dihydrochloride Salts
[1]
Status: Operational Ticket Focus: Troubleshooting deliquescence, stoichiometry errors, and handling protocols for Piperazine 2HCl salts. Assigned Specialist: Senior Application Scientist
Introduction: The "Sticky" Reality
You are likely here because your free-flowing white powder has transformed into a sticky paste, or your LC-MS concentration curves are inexplicably shifting.
Piperazine derivatives are fundamental scaffolds in medicinal chemistry (e.g., antidepressants, antihistamines).[1] While the dihydrochloride (2HCl) salt form is often selected to maximize aqueous solubility (given the basicity of the piperazine nitrogens, pKa ~5.3 and ~9.7), it comes with a severe penalty: hygroscopicity .
At high relative humidity (RH), these salts can undergo deliquescence —absorbing so much atmospheric moisture that they dissolve in their own sorbed water.[1] This guide provides the protocols to prevent, manage, and correct for this phenomenon.
Module 1: Storage & Rescue (The "Goo" Phase)
User Question:
"I opened my vial of Piperazine derivative 2HCl, and it looks like a wet paste or a solid gum. Is the compound degraded? Can I save it?"
Scientist’s Diagnosis:
Likely Status: Physically Altered, Chemically Intact. Unless the compound contains moisture-sensitive functional groups (e.g., esters, acid chlorides), it has likely not degraded. It has undergone deliquescence .[1][2] The crystal lattice has collapsed due to water absorption, but the piperazine core is usually stable in this acidic microenvironment.
Troubleshooting Protocol: The "Rescue" Drying Cycle
Do not attempt to scrape the "goo." You must remove the water to restore the solid state before handling.
-
The Vacuum Trap: Set up a vacuum oven or desiccator.[1] You must use a desiccant trap (Phosphorus Pentoxide -
or KOH pellets) between the oven and the pump to catch the liberated water, or you will damage your pump oil. -
Thermal Gradient:
-
Initial: Set oven to 40°C under full vacuum for 4 hours. (Avoid melting the "goo" further; remove bulk water slowly).[1]
-
Final: Ramp to 60°C (if melting point allows) for 12–24 hours.
-
-
The Inert Break: Vent the oven with Dry Nitrogen or Argon , not ambient air. Cap the vial immediately while inside the inert flow or quickly transfer to a glovebox.
Visual Logic: The Hygroscopic Cycle
Figure 1: The cycle of moisture uptake. "Rescue" is only possible before chemical hydrolysis occurs.
Module 2: Precision Dosing (The "Weighing" Phase)
User Question:
"My biological assay results are inconsistent. I weighed 5.0 mg of the salt, but the potency seems lower than expected."
Scientist’s Diagnosis:
Root Cause: Stoichiometric Drift. If your salt has absorbed 15% water by weight, weighing "5.0 mg" actually delivers only ~4.25 mg of salt and 0.75 mg of water.[1] This introduces a systematic error in your molarity calculations.
Data: Impact of Hygroscopicity on MW
Example: Piperazine derivative (MW of free base = 300 g/mol ).
| Form | Theoretical MW ( g/mol ) | Actual Weighed Mass needed for 1 mmol | Error if ignored |
| Anhydrous 2HCl | 373.0 | 373.0 mg | 0% |
| Monohydrate | 391.0 | 391.0 mg | ~4.8% |
| "Wet" Salt (10% water) | N/A | ~414.4 mg | ~11.1% |
Protocol: Weighing by Difference (The "Speed" Method)
Standard weighing (adding powder to a boat until the number is right) is too slow; the salt absorbs water during the weighing process.
The "Difference" Technique:
-
Dry the Source: Ensure your bulk vial is dried (see Module 1).[1]
-
Tare the Vial: Place the entire capped vial on the analytical balance. Record Mass A.
-
Fast Transfer: Remove the vial, quickly tap a small amount into your destination flask, and immediately recap.
-
Re-weigh: Place the capped vial back on the balance. Record Mass B.
-
Calculate: Mass Transferred =
.-
Why this works: You are measuring the loss from the protected environment, not the gain on the exposed balance pan.
-
Module 3: Chemical Strategy (The "Root Cause" Phase)
User Question:
"This 2HCl salt is impossible to handle. Can I switch to a different form?"
Scientist’s Diagnosis:
Solution: Salt Screening / Counter-ion Switching. The 2HCl salt is chosen for maximum solubility, but it creates a local pH that is very acidic and highly hygroscopic. Switching to a less hygroscopic counter-ion (like Fumarate or Adipate) often retains acceptable solubility while improving physical properties.
Workflow: Salt Selection Logic
Figure 2: Decision matrix for selecting the appropriate piperazine salt form based on solubility vs. handling requirements.
Protocol: Free-Basing (Removing the HCl)
If you need to verify the exact molecular weight or purify the "gooey" salt, convert it back to the free base:
-
Dissolve the 2HCl salt in water.[1]
-
Adjust pH to >12 using 1N NaOH (Piperazine pKa2 is ~9.7, so pH 12 ensures >99% neutral species).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over
, filter, and evaporate. -
Result: The Piperazine free base is usually a solid or semi-solid that is far less hygroscopic than the hydrochloride salt.
References
-
BenchChem. (2025).[3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 8893: Piperazine Dihydrochloride. Retrieved from [1]
-
Wired Chemist. (2026).[1] Laboratory Tutorials: Weighing Techniques (Weighing by Difference). Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Contextual grounding for salt selection logic).
-
University of York. (n.d.). Weighing Solids: Analytical Chemistry Teaching Labs. Retrieved from [1]
Section 1: Understanding the Challenge: The Photometric Properties of Piperazine Phenols
An in-depth guide to navigating the complexities of High-Performance Liquid Chromatography (HPLC) for piperazine-containing phenol compounds. This technical support center provides robust troubleshooting strategies and foundational knowledge to empower researchers in achieving optimal UV detection.
Before delving into troubleshooting, it's crucial to understand the inherent chemical properties of the analytes. The low UV absorbance of certain piperazine phenols is not always an experimental error but can be a consequence of their molecular structure and the conditions of the analysis.
A molecule's ability to absorb UV light is dependent on the presence of a chromophore , a part of the molecule that contains electrons capable of transitioning to higher energy levels upon absorbing light of a specific wavelength.
-
The Phenol Moiety: The benzene ring in the phenol group is the primary chromophore. However, its absorbance is highly dependent on the pH of the mobile phase. In its protonated (phenolic) form at acidic or neutral pH, the absorbance is relatively low. When deprotonated to its phenolate ion form under basic conditions, a bathochromic shift (a shift to a longer wavelength, λmax) and a hyperchromic effect (an increase in molar absorptivity, ε) occur, significantly enhancing UV detection.
-
The Piperazine Moiety: The piperazine ring itself is a saturated heterocyclic amine and does not possess a significant chromophore in the typical UV range (200-400 nm). It is essentially UV-transparent. Therefore, the detection of piperazine phenols relies almost entirely on the phenolic portion of the molecule.
The interplay between the analyte's structure and the mobile phase pH is a critical first point of investigation.
Figure 1. Relationship between mobile phase pH, the ionization state of a phenol, and its resulting UV absorbance signal in HPLC analysis.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common, specific issues with direct and actionable answers.
Q1: My peak is present, but the area/height is much lower than expected. What's the first thing I should check?
A1: The most immediate factors to verify are the detection wavelength and your sample concentration .
-
Wavelength (λmax): Ensure your detector is set to the wavelength of maximum absorbance (λmax) for your specific piperazine phenol under your current mobile phase conditions. The λmax can shift significantly with pH for phenols. A common mistake is using a literature value for λmax that was determined in a different solvent or at a different pH.
-
Concentration: Double-check the calculations for your sample and standard dilutions. A simple decimal error during dilution is a frequent cause of unexpectedly low signals. Ensure complete dissolution of your sample in the diluent.
Q2: I'm not seeing a peak at all, but I'm confident my sample was prepared correctly. What's next?
A2: If the peak is completely absent, this could point to a more fundamental issue with either the analyte's properties or the instrument's setup.
-
Analyte Stability: Consider if your piperazine phenol is degrading in your sample diluent or mobile phase. Some phenols are susceptible to oxidation. Try preparing a fresh sample and injecting it immediately.
-
Injection Process: Check for issues with the autosampler. Is the injection volume correctly set? Is the syringe picking up the sample? Watch the injection cycle to ensure it's mechanically sound.
-
Mobile Phase UV Cutoff: Verify that your mobile phase components do not absorb UV light at your chosen detection wavelength. If the mobile phase itself has high absorbance, it can mask your analyte's peak.
Q3: Can my choice of organic solvent or buffer be causing the low signal?
A3: Absolutely. The mobile phase composition is critical.
-
Solvent UV Cutoff: Every solvent has a "UV cutoff," the wavelength below which it absorbs UV light significantly. Using a solvent near or above its cutoff will create high background noise and obscure your analyte's signal. For example, acetone has a high cutoff (~330 nm) and is generally unsuitable for UV detection, whereas acetonitrile has a very low cutoff (~190 nm), making it an excellent choice.
-
Buffer Components: Some buffer salts, especially those containing carboxyl groups or other chromophores, can contribute to background absorbance. Common choices like phosphate and borate are generally UV-transparent at wavelengths above 210 nm. Additives like Trifluoroacetic Acid (TFA) are often used to improve peak shape but absorb strongly below 230 nm.
Q4: How do I know if the problem is with my HPLC's UV detector itself?
A4: You can perform a simple diagnostic test. Replace the column with a union (a zero-dead-volume connector) and flow your mobile phase through the system. With the UV detector on, you should observe a stable, low-absorbance baseline. If the baseline is noisy or has high absorbance, the issue could be a dirty flow cell or a failing lamp. Most HPLC software platforms have a diagnostic tool to check the deuterium lamp energy . A low lamp energy reading indicates it may be nearing the end of its life and needs replacement.
Section 3: A Systematic Guide to Troubleshooting Low Absorbance
Follow this workflow to methodically diagnose and resolve the root cause of poor UV signal for your piperazine phenol compounds.
Technical Support Center: Separation of Mono- vs. Bis-Alkylated Piperazine Byproducts
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and FAQs to address the specific challenges encountered when separating mono- and bis-alkylated piperazine byproducts. As Senior Application Scientists, we have designed this guide to explain not just the how, but the critical why behind each experimental choice, ensuring a deeper understanding and more successful outcomes in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and bis-alkylated piperazines so challenging?
The primary difficulty stems from the similar physicochemical properties of the starting material, the mono-alkylated product, and the bis-alkylated byproduct. The intrinsic challenge in the synthesis arises from the comparable nucleophilicity of the two nitrogen atoms in the piperazine ring, which often leads to mixtures.[1]
-
Polarity: All three species are basic and contain polar nitrogen atoms. While the bis-alkylated product is typically the least polar (lacking an N-H bond for hydrogen bonding), the difference in polarity between it and the mono-alkylated product can be subtle, especially with small alkyl groups. This leads to close retention factors (Rƒ) in chromatography.
-
Basicity (pKa): The pKa values of the nitrogens in the mono- and bis-alkylated products may not be different enough for effective separation by simple acid-base extraction alone.
-
Solubility: Their similar structures often result in comparable solubilities across a range of common laboratory solvents, making selective crystallization difficult.
Q2: I have a crude mixture from a piperazine alkylation. What is the very first step I should take to develop a separation strategy?
The first and most critical step is to perform a thorough analysis by Thin-Layer Chromatography (TLC) . TLC is a rapid, inexpensive, and highly informative technique that will serve as the foundation for developing your bulk separation method, most commonly flash column chromatography.
A well-run TLC will help you:
-
Visualize the complexity: Determine how many components are in your crude mixture (starting material, mono-product, bis-product, and other impurities).
-
Estimate relative polarities: Observe the Rƒ values of each spot to understand the polarity differences you can exploit.
-
Screen for an optimal solvent system: Quickly test multiple mobile phases to find one that provides the best possible separation between your desired mono-alkylated product and the bis-alkylated byproduct.
Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)
Q3: My spots are streaking badly on the silica TLC plate. What is happening and how do I fix it?
Causality: Streaking is the most common issue when working with basic compounds like piperazines on standard silica gel. Silica gel is weakly acidic (pKa ≈ 4-5) due to surface silanol groups (Si-OH). Your basic amine interacts strongly and irreversibly with these acidic sites via an acid-base interaction, causing it to "stick" and streak up the plate rather than moving as a compact spot.
Solution: To obtain sharp, reliable spots, you must neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) Et₃N to your solvent mixture. This is often the most effective choice.
-
Ammonia: Use a premixed solution of methanol containing ammonia (e.g., 2M NH₃ in MeOH) as your polar co-solvent, or add a small amount of aqueous ammonia (e.g., 0.5-1%) to your mobile phase.[2]
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v/v) | Polarity | Target Compound Characteristics | Notes |
| 95:5:0.5 DCM / MeOH / Et₃N | Low to Medium | For relatively non-polar alkyl groups. | A good starting point for most mixtures. |
| 80:20:1 Ethyl Acetate / Hexane / Et₃N | Medium | Good for a wide range of derivatives. | Adjust the EtOAc/Hexane ratio to tune polarity. |
| 9:1:0.1 Chloroform / MeOH / NH₄OH | Medium to High | Effective for more polar products. | Ensure good ventilation when using chloroform. |
| 13:0.9:0.1 2-Butanone / DMF / NH₄OH | High | For highly polar or functionalized piperazines.[2] |
Q4: How do I visualize the spots on my TLC plate?
Piperazine derivatives are often not UV-active unless they contain a chromophore (like a phenyl group). Therefore, you will likely need to use a chemical stain.
-
UV Light (254 nm): If your compounds contain an aromatic ring or other conjugated system, they will appear as dark spots on a fluorescent green background (for plates with a fluorescent indicator).[2]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. Piperazine nitrogens and adjacent carbons are susceptible to oxidation. Spots will appear as yellow/brown on a purple background.
-
Ninhydrin Stain: While primarily for primary amines, ninhydrin can sometimes react with secondary amines (like piperazines) upon heating to produce a colored spot (often yellow or orange).
-
Dragendorff Reagent: This reagent is specifically used for visualizing alkaloids and other nitrogen-containing compounds, appearing as orange or brown spots.[2]
Troubleshooting Guide 2: Flash Column Chromatography
Flash column chromatography is the standard method for preparative separation. The key to success is translating your optimized TLC conditions into an effective column gradient.
Q5: My mono- and bis-alkylated products are co-eluting from the column. How can I improve the separation?
Causality: Co-elution means your chosen solvent system is not selective enough to differentiate between the small polarity difference of your compounds. The goal is to "stretch" the separation between the two compounds as they travel down the column.
Solutions (In Order of Application):
-
Use a Shallower Gradient: If you are running a gradient (e.g., from 2% to 10% MeOH in DCM), make it shallower (e.g., from 2% to 5% MeOH over more column volumes). This gives the compounds more time to resolve.
-
Switch to a Less Polar Solvent System: Your TLC analysis should aim for an Rƒ of ~0.2-0.3 for your target mono-alkylated product, with a clear separation (ΔRƒ > 0.1) from the bis-alkylated byproduct (which will have a higher Rƒ). If your TLC spots are too high on the plate (Rƒ > 0.4), the solvent is too polar, and everything will elute too quickly from the column. Reduce the amount of the polar solvent (e.g., methanol, ethyl acetate).
-
Change the Solvent System Entirely: Sometimes, a different combination of solvents provides better selectivity. If a DCM/MeOH system fails, try an Ethyl Acetate/Hexane system (always with a basic additive). The different solvent interactions with your compounds and the silica can dramatically alter the separation.
-
Consider an Alternative Stationary Phase: If silica gel fails, the interaction chemistry needs to be changed.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds and can offer different selectivity compared to silica. Use neutral or basic alumina to avoid the issues seen with acidic silica.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The separation mechanism is different; the least polar compound (usually the bis-alkylated product) is retained more strongly. This can sometimes provide the resolution that normal-phase chromatography lacks.[3][4]
-
Experimental Protocol 1: Flash Column Chromatography
This protocol assumes you have identified an optimal solvent system via TLC (e.g., 90:10:1 Hexane/EtOAc/Et₃N) where the bis-product has an Rƒ of ~0.4 and the mono-product has an Rƒ of ~0.25.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (a common rule of thumb is a 40-100:1 ratio of silica weight to crude material weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2:1 Hexane/EtOAc/Et₃N).
-
Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (2-3x the weight of your crude material) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.
-
Wet Loading: Dissolve the crude material in the absolute minimum volume of the column eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system identified from your TLC (e.g., 98:2:1 Hexane/EtOAc/Et₃N). The non-polar bis-alkylated product will begin to move down the column first.
-
Collect fractions and monitor them by TLC.
-
Once the bis-alkylated product has eluted, slowly increase the polarity of the mobile phase (a "gradient") to elute your more polar, mono-alkylated product. For example, gradually switch to the 90:10:1 Hexane/EtOAc/Et₃N system that gave the ideal Rƒ on TLC.
-
-
Isolation:
-
Combine the pure fractions containing your desired product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
// Connections TLC -> ColumnPrep; ColumnPrep -> Elute; Elute -> Collect; Collect -> Monitor; Monitor -> Elute [label="Adjust Gradient", style=dashed]; Monitor -> Combine; Combine -> Evaporate; Evaporate -> Product; } enddot Caption: Workflow for Flash Column Chromatography Purification.
Troubleshooting Guide 3: Alternative & Advanced Methods
Q6: Column chromatography is not working or is impractical for my scale. What other separation techniques can I use?
When chromatography is insufficient, you can exploit other chemical properties.
1. Acid-Base Extraction: This technique is excellent for removing neutral or acidic impurities but can also sometimes separate amines of different basicity. It relies on converting the basic amine into a water-soluble ammonium salt with acid.[5][6][7]
Causality: By washing an organic solution of your mixture with aqueous acid, the basic piperazine derivatives will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[8] Recovering the amines involves basifying the aqueous layer and re-extracting into an organic solvent. While separating mono- from bis-alkylated products this way is difficult, it's an excellent first-pass cleanup step.
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// Edges Start -> Funnel1; Funnel1 -> Organic1 [label="Separate"]; Funnel1 -> Aqueous1 [label="Separate"]; Aqueous1 -> Funnel2; Funnel2 -> Aqueous2 [label="Separate"]; Funnel2 -> Organic2 [label="Separate"]; } enddot Caption: Workflow for Acid-Base Extraction Cleanup.
2. Selective Crystallization / Salt Formation: This method can be highly effective if one compound in the mixture is significantly more prone to crystallization, either as a free base or as a salt.
-
Protocol 2: Purification via Diacetate Salt Precipitation (Adapted from a method for purifying piperazine[9])
-
Dissolution: Dissolve the crude mixture in a solvent where the free bases are soluble but the salt is not, such as acetone or a mixture of isopropanol and hexane.[9]
-
Acidification: Slowly add glacial acetic acid dropwise while stirring. You can add it stoichiometrically to the mono-alkylated product or substoichiometrically to encourage selective precipitation.
-
Precipitation: One of the components (often the more symmetrical or less sterically hindered one) may precipitate as the diacetate salt. Cooling the mixture can enhance precipitation.[9]
-
Isolation: Collect the precipitated solid by filtration and wash with cold solvent.
-
Regeneration: The free base can be regenerated by dissolving the salt in water, adding a strong base (like NaOH), and extracting the free amine into an organic solvent.
-
3. Supercritical Fluid Chromatography (SFC): For extremely challenging separations, SFC is a powerful technique that often outperforms HPLC for amine purification.[10]
Causality: SFC uses supercritical CO₂ as the main mobile phase, often modified with a co-solvent like methanol.[11][12] This mobile phase has low viscosity and high diffusivity, leading to faster and more efficient separations with sharper peaks compared to HPLC.[12] It is particularly well-suited for separating polar and chiral amines.[10][11] Basic additives are often included in the co-solvent to improve peak shape.[11]
Table 2: Comparison of Advanced Separation Techniques
| Technique | Principle | Pros | Cons |
| Preparative HPLC | High-pressure separation on a packed column. | High resolving power; automated. | High solvent consumption; can be slow; requires specialized equipment. |
| Crystallization | Differential solubility leading to selective precipitation. | Highly scalable; can yield very pure material; inexpensive. | Highly compound-dependent; requires trial-and-error; may result in low recovery. |
| SFC | Separation using a supercritical fluid mobile phase. | Fast; high efficiency for amines; "green" (less organic solvent waste).[11][12] | Requires specialized SFC instrumentation.[13] |
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Available at: [Link]
-
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. Available at: [Link]
-
ACS Publications. (2020, March 25). Generic Enhanced Sub/Supercritical Fluid Chromatography: Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. Available at: [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Available at: [Link]
-
LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]
-
Taylor & Francis Online. (2006, December 6). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science. Available at: [Link]
-
ResearchGate. (n.d.). Amines by Supercritical Fluid Chromatography. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
-
Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]
-
Agilent. (2001, March 15). SUPERCRITICAL FLUID CHROMATOGRAPHY. Available at: [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]
-
Taylor & Francis Online. (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 6. vernier.com [vernier.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. m.youtube.com [m.youtube.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
Technical Support Hub: Stability of 4-[2-(1-Piperazinyl)ethyl]phenol
Status: Operational Ticket ID: TECH-SUP-56621-STAB Subject: Stability, Solubility, and Handling of Aqueous Solutions Assigned Scientist: Senior Application Specialist, Chemical Stability Unit
Introduction: The Stability Paradox
You are likely encountering inconsistent results with 4-[2-(1-Piperazinyl)ethyl]phenol . This molecule is deceptive; it appears robust but possesses two distinct "Achilles' heels" that activate in aqueous solution:
-
The Ampholytic Switch: It contains both a basic piperazine ring and an acidic phenol moiety, creating complex pH-dependent solubility and reactivity profiles.
-
The Oxidative Cascade: Both the secondary amine and the phenolic ring are electron-rich targets for dissolved oxygen and trace metals, leading to rapid discoloration (pinking/browning).
This guide replaces standard datasheets with a dynamic troubleshooting system designed to stabilize your experiments.
Module 1: The pH Conundrum (Solubility & Speciation)
User Issue: "My solution precipitated after adjusting the pH," or "The compound won't dissolve in neutral water."
The Mechanism
This molecule is an ampholyte . It exists in different protonation states depending on the pH.
-
pKa1 (Piperazine N4): ~5.4 (Tertiary amine-like)
-
pKa2 (Piperazine N1): ~9.8 (Secondary amine)
-
pKa3 (Phenol -OH): ~10.0
At physiological pH (7.4), the molecule is predominantly cationic (protonated at the secondary amine). However, as you approach pH 9-10, you hit the Isoelectric Region where the net charge nears zero (Zwitterionic character), drastically reducing aqueous solubility and causing precipitation.
Visualization: pH-Dependent Speciation
The following diagram illustrates the dominant species at various pH levels.
Figure 1: Speciation flow. Note the critical risk zone between pH 9.5 and 10.5 where solubility is lowest.
Troubleshooting Protocol: Solubilization
| Parameter | Recommendation | Scientific Rationale |
| Optimal pH | < 6.0 (Acidic) | Ensures the piperazine ring is fully protonated (cationic), maximizing hydrophilicity. |
| Buffer Choice | Citrate or Phosphate (pH 3-5) | Avoids the isoelectric point. Citrate also acts as a chelator for trace metals (see Module 2). |
| Co-Solvents | DMSO or Methanol (up to 10%) | If working at neutral pH is mandatory, a co-solvent disrupts the crystal lattice energy of the zwitterion. |
Module 2: Oxidative Stress & Discoloration
User Issue: "My clear solution turned pink/brown overnight."
The Mechanism
The "pinking" effect is a hallmark of Quinone formation .
-
Phenolic Oxidation: The phenol group loses an electron and a proton to form a phenoxy radical, which eventually oxidizes to a colored quinone species.
-
N-Oxidation: The secondary amine in the piperazine ring is susceptible to N-oxidation by dissolved oxygen, a process catalyzed by light and trace metals (Fe, Cu).
Visualization: Degradation Decision Tree
Figure 2: Diagnostic logic for identifying the root cause of instability.
Prevention Protocol: The "Zero-Ox" Standard
-
Degassing: Always sparge buffers with Helium or Nitrogen for 10 minutes before dissolving the solid.
-
Chelation: Add 0.1 mM EDTA to aqueous buffers. This sequesters trace metal ions that catalyze the oxidation of the piperazine ring.
-
Antioxidants: For storage >24 hours, add 0.1% Sodium Metabisulfite or Ascorbic Acid (if compatible with your assay).
Module 3: Analytical Troubleshooting (HPLC)
User Issue: "I see ghost peaks or severe tailing in my chromatograms."
The Mechanism
Piperazines are notorious for Silanol Interactions . The secondary amine interacts with residual acidic silanol groups on the silica backbone of HPLC columns, causing peak tailing and irreversible adsorption (ghost peaks in subsequent runs).
Optimized HPLC Method Parameters
Use this self-validating method to ensure peak symmetry.
| Component | Specification | Why? |
| Column | C18 with Base Deactivation (e.g., end-capped or hybrid particle) | Reduces silanol activity. Standard silica columns will fail. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA is an ion-pairing agent. It masks the positive charge of the piperazine, sharpening the peak. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches the ionic strength of Phase A to prevent baseline drift. |
| Detection | UV @ 274 nm | Max absorption for the phenol ring. Avoid 210-220 nm due to TFA noise. |
| Flow Rate | 1.0 mL/min | Standard flow; higher shear can sometimes improve peak shape for amines. |
Critical Warning: Do not use phosphate buffers at pH > 7 on standard silica columns; the dissolution of the silica combined with the basicity of the piperazine will destroy the column void volume.
Module 4: Storage & Handling FAQs
Q: Can I freeze aqueous stock solutions? A: Proceed with caution. Freezing causes "freeze-concentration," where the local concentration of buffer salts and the drug increases as ice forms. This can shift the pH locally, potentially pushing the molecule into its isoelectric (insoluble) zone, leading to micro-precipitation that does not re-dissolve upon thawing.
-
Best Practice: Flash freeze in liquid nitrogen to minimize the concentration phase. Store at -80°C.
Q: Is the solid hygroscopic? A: Yes. The piperazine ring can form hydrates. If the powder clumps, it has absorbed water.
-
Correction: Dry over P₂O₅ in a vacuum desiccator before weighing for precise quantitative work.
Q: Can I use DMSO stocks? A: Yes, this is preferred. Prepare a 10 mM stock in anhydrous DMSO. Store at -20°C. This prevents both the pH-dependent solubility issues and slows down oxidative degradation significantly compared to water.
References
-
Chemical Speciation & pKa: Khalili, F., Henni, A., & East, A. L. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link
-
Oxidative Degradation: Freeman, S. A., et al. (2010). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Energy Procedia, 4, 43-50. Link
-
HPLC of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Phenolic Oxidation: Burton, G. W., & Ingold, K. U. (1986). Vitamin E: Application of the Principles of Physical Organic Chemistry to the Exploration of Its Structure and Function. Accounts of Chemical Research, 19(7), 194–201. Link
Sources
Technical Support Center: Minimizing Polymerization Side Reactions in Linker Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding polymerization during linker synthesis, offering concise explanations and preventative strategies.
Q1: What are the most common types of linkers prone to polymerization?
Maleimide-based linkers are frequently used for their high reactivity towards thiols on cysteine residues, but they are also susceptible to polymerization, especially at elevated temperatures.[1] This can occur via a radical-initiated mechanism. Additionally, linkers containing acrylate or acrylamide functionalities can undergo vinyl polymerization. In peptide-based linkers, the absence of proper protecting groups on amino acid monomers can lead to the formation of undesired polypeptide chains.[2][3]
Q2: How do reaction conditions influence linker polymerization?
Several factors can promote unwanted polymerization:
-
Temperature: Higher temperatures can initiate and accelerate radical polymerization of susceptible functional groups like maleimides.[1]
-
pH: For maleimide linkers, pH values above 7.5 can increase the rate of hydrolysis of the maleimide ring to an unreactive maleamic acid, but also increase reactivity with amines, potentially leading to side reactions.[][5] The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[][5][6]
-
Concentration: High concentrations of linker molecules can increase the likelihood of intermolecular reactions, leading to oligomerization or polymerization.[7]
-
Presence of Initiators: Trace metal impurities or exposure to UV light can act as radical initiators, triggering polymerization.
Q3: What is the role of protecting groups in preventing polymerization?
Protecting groups are essential for preventing unwanted side reactions, including polymerization, during peptide synthesis.[2][3][] They temporarily block reactive functional groups on amino acids, such as the α-amino group and side chains (amines, carboxylic acids, alcohols, and thiols), ensuring that only the desired peptide bond formation occurs.[2][9] Common protecting groups include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) for the N-terminus.[][9][10]
Q4: Can the choice of linker itself reduce polymerization?
Yes, the inherent chemical structure of the linker plays a crucial role. Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), can improve solubility and reduce aggregation, which can otherwise promote polymerization.[][12][13] Furthermore, linkers with increased steric hindrance around the reactive groups can also disfavor polymerization.
Q5: How can I detect and characterize linker polymerization?
Several analytical techniques can be employed:
-
Size Exclusion Chromatography (SEC): This is a primary method to separate and quantify polymers and aggregates from the desired monomeric linker.[7]
-
Mass Spectrometry (MS): Techniques like LC-MS can identify the presence of oligomeric and polymeric species by their mass-to-charge ratio.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify the repeating units characteristic of a polymer.[14][15]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of monomer-specific peaks and the appearance of polymer-related functional groups.[14][15][16]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to linker polymerization during synthesis.
Issue 1: Low Yield of Monomeric Linker and Presence of High Molecular Weight Species
| Possible Cause | Troubleshooting Steps & Solutions |
| Unwanted Polymerization | 1. Optimize Reaction Temperature: Lower the reaction temperature to minimize thermally initiated polymerization.[7] For maleimide-based linkers, conduct reactions at room temperature or below if possible. 2. Control Reactant Concentration: Reduce the concentration of the linker starting materials to decrease the probability of intermolecular reactions.[7] 3. Introduce a Radical Inhibitor: For reactions susceptible to radical polymerization (e.g., maleimides), adding a radical scavenger like hydroquinone can be effective.[1] 4. Degas Solvents: Remove dissolved oxygen, which can act as a radical initiator, by degassing solvents prior to use. |
| Aggregation | 1. Adjust Solvent System: Use a co-solvent like DMSO to improve the solubility of hydrophobic linkers.[7] 2. Modify pH or Ionic Strength: For charged linkers, adjusting the pH or ionic strength of the reaction buffer can prevent aggregation.[7] 3. Incorporate Hydrophilic Spacers: If designing a new linker, consider incorporating PEG chains to enhance solubility.[][12][13] |
Issue 2: Incomplete Reaction and Multiple Side Products Observed by LC-MS
| Possible Cause | Troubleshooting Steps & Solutions |
| Inappropriate Protecting Group Strategy | 1. Verify Protecting Group Stability: Ensure that the chosen protecting groups are stable under the reaction conditions.[] For example, Boc groups are acid-labile, while Fmoc groups are base-labile.[][9] 2. Ensure Orthogonality: Confirm that the deprotection conditions for one group do not affect other protecting groups present in the molecule.[2][] 3. Complete Deprotection: Ensure complete removal of protecting groups before the next synthetic step to avoid truncated products. Use scavengers during deprotection to prevent side reactions.[10] |
| Side Reactions of Reactive Moieties | 1. Control pH for Maleimides: For maleimide-thiol conjugations, maintain a pH between 6.5 and 7.5 to ensure specificity for thiols over amines.[][5] 2. Address Maleimide Hydrolysis: Be aware that maleimides can hydrolyze, especially at higher pH.[5] While post-conjugation hydrolysis can stabilize the thioether bond, pre-conjugation hydrolysis inactivates the linker.[5][17] 3. Block Unwanted Reactions: In peptide synthesis, blocking reactive side chains of amino acids is crucial to prevent unwanted modifications.[2][9] |
Issue 3: Difficulty in Purifying the Final Linker Product
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of Oligomers and Polymers | 1. Size Exclusion Chromatography (SEC): This is a highly effective method for separating the desired monomeric linker from larger polymeric impurities.[7] 2. Preparative HPLC: Reverse-phase or normal-phase HPLC can be used to isolate the pure linker from closely related impurities. 3. Precipitation/Crystallization: Fractional precipitation can sometimes be used to selectively precipitate the polymer or the desired product.[18] |
| Trapped Impurities | 1. Optimize Precipitation Technique: When using precipitation for purification, add the non-solvent slowly to a rapidly stirred polymer solution to prevent the trapping of impurities within the precipitated polymer.[18] Diluting the initial polymer solution can also be beneficial.[18] 2. Dialysis/Ultrafiltration: For larger linkers, membrane-based techniques can effectively remove small molecule impurities.[7][18][19] |
Workflow for Troubleshooting Polymerization
Caption: A logical workflow for troubleshooting polymerization issues.
Section 3: Experimental Protocols
Protocol 1: General Method for Minimizing Maleimide Linker Polymerization
-
Reagent Preparation:
-
Reaction Setup:
-
Perform the reaction in a vessel protected from light to prevent photo-initiation of polymerization.
-
Maintain a reaction temperature at or below room temperature (4-25°C).
-
If radical polymerization is a concern, consider adding a radical inhibitor like hydroquinone at a low concentration (e.g., 100 ppm).[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by HPLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that could lead to side product formation.[7]
-
-
Purification:
-
Immediately purify the product upon completion of the reaction.
-
Size exclusion chromatography (SEC) is highly recommended to separate the desired conjugate from any high molecular weight polymers or aggregates.[7]
-
Protocol 2: Purification of a Polymer-Contaminated Linker Sample by Precipitation
This protocol is adapted for a scenario where a significant amount of polymerized linker needs to be removed from the desired monomeric product.
-
Dissolution:
-
Dissolve the crude linker product in a minimal amount of a good solvent in which both the monomer and polymer are soluble.
-
-
Precipitation:
-
Slowly add a non-solvent (a solvent in which the polymer is insoluble, but the monomer is at least partially soluble) to the stirred solution drop by drop.[18] This should cause the higher molecular weight polymer to precipitate first.
-
The choice of solvent/non-solvent pair is critical and depends on the specific linker's chemical properties.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Carefully decant the supernatant, which contains the desired monomeric linker.
-
-
Recovery:
-
Remove the solvent from the supernatant under reduced pressure to recover the purified linker.
-
Repeat the process if necessary to achieve the desired purity.[19]
-
-
Purity Assessment:
-
Analyze the purified product by SEC and/or LC-MS to confirm the removal of the polymeric impurities.
-
Protecting Group Strategy for Peptide Linker Synthesis
Caption: Workflow for peptide linker synthesis using protecting groups.
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly reduce the incidence of polymerization side reactions, leading to higher quality linkers and more reliable results in their drug development endeavors.
References
-
Al-Warhi, T., Al-Tamimi, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2021). Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis. Gases Grit. [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]
-
Maynard, H. D., & Grubbs, R. H. (2022, November 17). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PMC. [Link]
-
Averick, S. E., & Matyjaszewski, K. (2026, January 30). Traceless linkers used for reversible protein–polymer conjugations. PMC. [Link]
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
ACS Publications. (n.d.). Identification and Determination of Cross-Linkers in Cross-Linked Poly(vinylpyrrolidone) by Pyrolysis-Gas Chromatography/Mass Spectrometry. Analytical Chemistry. [Link]
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]
-
RSC Publishing. (2023, December 19). Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]
-
MDPI. (2023, February 23). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. MDPI. [Link]
-
ResearchGate. (2021, September 17). (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate. [Link]
-
ResearchGate. (2023, March 7). Some advices for purifying a polymer? ResearchGate. [Link]
-
Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. [Link]
-
PMC. (2025, July 17). Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. PMC. [Link]
-
ResearchGate. (2020, January 3). Is there any method other than precipitation to remove residual monomer from polymer solution? ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. gasesgrit.com [gasesgrit.com]
- 12. youtube.com [youtube.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Guide: Storage & Stability of Phenol Derivatives
Executive Summary & Mechanism
Phenol and its derivatives (e.g., catechol, hydroquinone, resorcinol) are prone to autoxidation, a radical-mediated process that degrades the reagent quality. The characteristic transition from colorless to pink, and eventually to dark brown/black, is not merely a cosmetic issue; it indicates the formation of quinones and polymeric oxidation products that can interfere with sensitive downstream applications such as RNA extraction, enzymatic assays, and HPLC analysis.
The Chemistry of "The Pink Shift"
The discoloration is primarily driven by the formation of p-benzoquinone and o-benzoquinone . This process is catalyzed by three factors:
-
Oxygen: Initiates the formation of phenoxy radicals.
-
Light (Photolysis): Accelerates radical propagation.
-
Metal Ions: Trace iron (Fe) or copper (Cu) act as catalysts for the redox cycle.
Even trace amounts (ppm) of quinones can form charge-transfer complexes with the remaining phenol, resulting in intense coloration even when the bulk purity remains >99%.
Figure 1: The autoxidation cascade of phenol. Note that the transition to Quinone is the primary cause of the initial pink coloration.
Storage Protocols (Standard Operating Procedures)
To maintain reagent integrity, adhere to the following storage hierarchy. These protocols are self-validating: if the phenol remains colorless, the system is working.
Protocol A: The Inert Blanket (Gold Standard)
Applicability: Pure solid phenol, liquid phenol (>99%), and stock solutions.
-
Container Selection: Use Amber Glass bottles.
-
Why? Amber glass blocks UV radiation (200-400 nm) which catalyzes the homolytic cleavage of the O-H bond.
-
Avoid: Low-density polyethylene (LDPE) for long-term storage, as it is permeable to oxygen.
-
-
Headspace Management:
-
After every use, the container headspace must be purged with dry Nitrogen (
) or Argon (Ar). -
Technique: Insert a gas line gently into the bottle neck (do not submerge in liquid) and flow gas for 10-15 seconds at low pressure (2-3 psi) to displace air. Cap immediately.
-
-
Temperature Control:
-
Store at 2-8°C (Refrigerated).
-
Note: Pure phenol freezes at ~40-43°C. Storing it in the fridge will solidify liquid phenol. If you require liquid phenol for frequent aliquoting, store at room temperature (20-25°C) only if strictly light-protected and
-purged.
-
Protocol B: Solution Stabilization (Additives)
Applicability: Aqueous phenol solutions (e.g., for DNA extraction).
| Additive | Concentration | Mechanism | Best For |
| 8-Hydroxyquinoline | 0.1% (w/v) | Chelates metal ions (Fe/Cu) that catalyze oxidation; acts as a partial antioxidant. | DNA/RNA Extraction (Kirby Method). Also provides a yellow color check (turns orange/brown if pH shifts). |
| Sodium Metabisulfite | 0.1 - 0.5% | Reducing agent; converts quinones back to diphenols. | Photographic developers; general chemical storage. |
| EDTA | 1 - 10 mM | Chelates divalent cations. | Buffers susceptible to metal-catalyzed oxidation. |
Troubleshooting Hub
Scenario 1: "My Phenol has turned pink/red. Can I still use it?"
Diagnosis: Early-stage oxidation (Quinone formation).[1] Risk Assessment:
-
For General Organic Synthesis: YES. If the color is faint pink, the impurity level is likely <0.1%. It will not significantly impact stoichiometry in macro-scale reactions.
-
For RNA/DNA Extraction: NO. Oxidized phenol promotes the formation of DNA-protein crosslinks and can inhibit downstream enzymatic reactions (PCR, Reverse Transcription).
-
For Analytical Standards (HPLC/MS): NO. The quinone peak will interfere with baseline and quantification.
Corrective Action:
-
Immediate: If the application is critical, discard and open a fresh bottle.
-
Restoration: See Protocol C (Distillation) below.
Scenario 2: "The liquid phenol has crystallized or frozen."
Diagnosis: Normal physical behavior. Pure phenol has a melting point of ~43°C. Action:
-
Loosen the cap (critical to prevent pressure buildup).
-
Place the bottle in a water bath at 50-60°C .
-
Do NOT use an open flame or high-heat hot plate (Phenol vapor is flammable and toxic).
-
Once liquefied, tighten the cap and mix.
Scenario 3: "Dark precipitate has formed at the bottom."
Diagnosis: Advanced polymerization. Action: The reagent is compromised. Do not attempt to distill. Discard as hazardous chemical waste.
Advanced Restoration Protocol: Zinc Dust Distillation
Only perform this if you have advanced organic chemistry training and a fume hood.
Objective: To purify oxidized (pink/red) phenol back to a colorless "Analytical Grade" state. Mechanism: Zinc acts as a reducing agent, converting benzoquinone back to hydroquinone/phenol and preventing immediate re-oxidation during the distillation process.
Step-by-Step:
-
Setup: Assemble a simple distillation apparatus with an air condenser (phenol can clog water condensers if it solidifies).
-
Additives: Add Zinc Dust (0.5 - 1.0% w/w) to the boiling flask containing the oxidized phenol.
-
Atmosphere: Flush the system with Nitrogen.
-
Distillation: Heat gently. Collect the fraction boiling at 180-182°C .
-
Discard the first 5-10% (for water/low-boilers).
-
Stop before the flask is dry (residue contains polymers/zinc salts).
-
-
Storage: Immediately transfer the distillate to an Amber glass bottle under
.
Visual Troubleshooting Guide
Figure 2: Decision matrix for evaluating phenol quality based on visual inspection.
Frequently Asked Questions (FAQ)
Q: Can I store phenol in plastic (polypropylene/HDPE) bottles? A: For short-term storage (weeks), yes. For long-term storage, Glass is superior . Phenol is a solvent for many plasticizers; it can leach components from the plastic, contaminating the sample, and oxygen permeates plastics faster than glass, accelerating the "pink shift."
Q: Does freezing phenol (-20°C) extend its shelf life? A: Yes, significantly. However, you must ensure the container is capable of withstanding the freeze-thaw expansion. Aliquoting into smaller glass vials before freezing is recommended to avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.
Q: Why do we add 8-hydroxyquinoline to phenol for RNA work? A: It serves two purposes:
-
Antioxidant/Chelator: It binds trace metals that degrade RNA and catalyze phenol oxidation.
-
pH Indicator: In the "Acid Phenol" used for RNA extraction, the yellow quinoline allows you to visually confirm phase separation and pH stability.
References
-
U.S. Pharmacopeia (USP) . Phenol Monograph. USP-NF Standards. (Standard for storage in tight, light-resistant containers).[2]
-
Lide, D. R. CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Physical properties and oxidation susceptibility).[1]
-
Sigma-Aldrich (Merck) . Safety Data Sheet: Phenol.
-
Wallace, J. (2001). Phenol and its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. (Mechanism of quinone formation).[1][3][4]
-
Chomczynski, P., & Sacchi, N. (1987). "Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction." Analytical Biochemistry, 162(1), 156-159. (Reference for 8-hydroxyquinoline usage).
- Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. 6th Edition. Butterworth-Heinemann.
Sources
1H NMR spectrum analysis of 4-[2-(1-Piperazinyl)ethyl]phenol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-[2-(1-Piperazinyl)ethyl]phenol , a structural hybrid of tyramine and piperazine often encountered as a pharmaceutical intermediate or metabolite.
Publish Comparison Guide
Executive Summary & Structural Context
4-[2-(1-Piperazinyl)ethyl]phenol (also referred to as 1-(4-hydroxyphenethyl)piperazine) presents a unique spectroscopic challenge. It combines an electron-rich phenol moiety, an ethyl linker, and a basic piperazine ring.
Unlike simple standards, the NMR analysis of this molecule requires distinguishing between the flexible ethyl linker and the semi-rigid piperazine ring, while managing the solvent-dependent behavior of exchangeable protons (-OH and -NH).
Key Analytical Value:
-
Differentiation: Distinguishing the target from its precursors (Tyramine) and structural analogs (N-Phenylpiperazine).
-
Purity Assessment: Identifying common impurities like unreacted piperazine or bis-alkylated byproducts.
Experimental Methodology
To ensure reproducibility and spectral clarity, the following self-validating protocol is recommended.
Solvent Selection: The Critical Variable
-
DMSO-d6 (Recommended):
-
Why: Excellent solubility for the polar phenol and amine groups.
-
Benefit: Slows proton exchange, often allowing the visualization of the phenolic -OH (~9.0 ppm) and amine -NH (~2-3 ppm) as distinct broad singlets.
-
-
CDCl3 (Alternative):
-
Why: Superior resolution for aliphatic coupling constants (
-values). -
Risk: Phenolic -OH and Amine -NH signals may broaden to invisibility or merge with the baseline due to rapid exchange.
-
Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration. -
Temperature: 298 K (25°C). Note: Variable temperature (VT) may be needed to sharpen piperazine ring signals if conformational broadening occurs.
Spectral Assignment & Comparative Analysis
This section deconstructs the spectrum by comparing the target molecule against its two parent pharmacophores: Tyramine (aromatic/linker benchmark) and 1-(2-Phenylethyl)piperazine (aliphatic benchmark).
A. Aromatic Region (6.5 – 7.2 ppm)
The para-substituted phenol ring creates a classic AA'BB' system , distinguishing it from the monosubstituted benzene of phenethylpiperazine.
-
7.00 - 7.05 ppm (d, 2H,
Hz): Protons meta to the hydroxyl group (ortho to the ethyl linker). -
6.65 - 6.70 ppm (d, 2H,
Hz): Protons ortho to the hydroxyl group. These are shielded (upfield) by the electron-donating oxygen.
B. Aliphatic Region (2.3 – 3.0 ppm)
This region is crowded. Successful analysis requires resolving the ethyl linker from the piperazine ring .
-
Ethyl Linker (
):-
~2.65 ppm (t, 2H): Benzylic methylene (
). -
~2.50 ppm (t, 2H): Amino-methylene (
). Note: This often overlaps with the piperazine ring protons or the DMSO solvent residual peak (2.50 ppm).
-
~2.65 ppm (t, 2H): Benzylic methylene (
-
Piperazine Ring (8H): The piperazine ring exists in a chair conformation but undergoes rapid inversion at room temperature, often appearing as two sets of triplets or broad singlets.
- ~2.35 - 2.45 ppm (m, 4H): Protons adjacent to the tertiary nitrogen (N1, attached to ethyl).
- ~2.75 - 2.85 ppm (m, 4H): Protons adjacent to the secondary nitrogen (N4, free amine).
C. Comparative Data Table
| Moiety | Proton Type | Target Molecule (Predicted DMSO-d6) | Tyramine (Precursor) [1] | 1-(2-Phenylethyl)piperazine (Analog) [2] |
| Aromatic | Ar-H (ortho to OH) | 6.68 (d) | 6.68 (d) | 7.15-7.30 (m, 5H) |
| Ar-H (meta to OH) | 7.02 (d) | 7.02 (d) | 7.15-7.30 (m, 5H) | |
| Linker | Ar-CH2 | 2.60 (t) | 2.65 (t) | 2.75 (m) |
| CH2-N | 2.45 (t) | 2.80 (t) | 2.55 (m) | |
| Ring | Piperazine N1-CH2 | 2.35 (m) | Absent | 2.44 (m) |
| Piperazine N4-CH2 | 2.78 (m) | Absent | 2.95 (m) | |
| Exch. | Phenolic -OH | ~9.1 (bs) | ~9.2 (bs) | Absent |
Structural Verification Workflow
The following diagram illustrates the logical flow for verifying the structure using NMR data, highlighting the "Decision Nodes" where impurities are ruled out.
Figure 1: Decision tree for verifying the chemical structure based on 1H NMR spectral features.
Synthesis Pathway & Impurity Markers
Understanding the synthesis helps identify potential impurities in the spectrum.[1]
Figure 2: Simplified synthesis pathway highlighting where spectral divergence occurs.
-
Tyramine Impurity: Look for a triplet at ~2.8 ppm (
) lacking the corresponding piperazine ring multiplets. -
Solvent Impurity (DMSO): A sharp quintet at 2.50 ppm and water at 3.33 ppm . Ensure these do not mask the critical
triplets.
References
-
National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 5610, Tyramine. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link]
Sources
Characteristic mass spec fragmentation of N-alkyl piperazines
An In-Depth Technical Guide to the Characteristic Mass Spectrometry Fragmentation of N-Alkyl Piperazines
Introduction: The Ubiquitous Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties have made it a privileged scaffold in a vast array of pharmaceuticals, including antipsychotics, antidepressants, and antihistamines.[1] Concurrently, the structural simplicity and synthetic accessibility of piperazine have led to its emergence in forensic science as the core of numerous new psychoactive substances (NPS), often marketed as "designer drugs."[2][3]
Given its prevalence in both legitimate and illicit contexts, the ability to rapidly and accurately identify N-alkyl piperazine derivatives is paramount for researchers, drug development professionals, and forensic chemists. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical gold standard for this task. This guide provides an in-depth comparison of the characteristic EI fragmentation patterns of N-alkyl piperazines, explaining the causal mechanisms behind ion formation and offering a robust experimental protocol for reliable analysis.
The Fundamentals of N-Alkyl Piperazine Fragmentation
Under standard 70 eV Electron Ionization (EI), a high-energy electron collides with the analyte molecule, ejecting one of its electrons to form an energetically unstable positive ion known as the molecular ion (M•+).[4] For N-alkyl piperazines, the initial ionization event typically occurs at one of the lone-pair electrons of a nitrogen atom. This unstable molecular ion rapidly undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The fragmentation pathways are governed by the relative stability of the resulting carbocations and iminium ions, providing a structural fingerprint unique to the parent molecule.[5]
The fragmentation of N-alkyl piperazines is primarily dominated by two key pathways: α-cleavage at the nitrogen atoms and fission of the piperazine ring . The nature of the N-alkyl substituent plays a decisive role in directing these pathways and generating diagnostic ions.
Pathway 1: α-Cleavage - The Dominant Mechanism
The most significant fragmentation pathway for N-alkyl piperazines is α-cleavage, which involves the breaking of a carbon-carbon or carbon-hydrogen bond adjacent to a nitrogen atom. This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion.
Caption: General α-cleavage pathways in N-alkyl piperazines.
For a simple derivative like 1-methylpiperazine, α-cleavage can manifest in two primary ways:
-
Loss of the N-alkyl group: Cleavage of the N-substituent bond results in the loss of an alkyl radical (e.g., •CH₃), forming a stable cyclic iminium ion.
-
Loss from the ring: Cleavage of a C-C bond within the ring adjacent to the nitrogen can lead to ring opening or the expulsion of smaller fragments. A key fragmentation involves the cleavage of the C2-C3 bond, often leading to characteristic ions.
Pathway 2: Piperazine Ring Fission
The piperazine ring itself can undergo cleavage, leading to a series of lower mass-to-charge (m/z) fragments. These ions, while often less intense than those from α-cleavage, are highly diagnostic for the piperazine core. Common fragments include ions at m/z 56, 70, and 84, corresponding to various charged portions of the cleaved ring.[6][7]
Comparative Fragmentation Analysis: The Influence of the N-Alkyl Group
The true diagnostic power of mass spectrometry lies in how different N-alkyl substituents alter the fragmentation landscape. Below, we compare the characteristic fragmentation patterns of several key N-alkyl piperazine classes.
Case Study 1: N-Methylpiperazine
As one of the simplest derivatives, the fragmentation of 1-methylpiperazine is a foundational example. Its mass spectrum is typically dominated by ions resulting from α-cleavage.
Caption: Key fragmentation pathways for 1-Methylpiperazine.
The base peak in the spectrum of 1-methylpiperazine is often observed at m/z 58 or m/z 70, depending on the instrument conditions, arising from cleavage of the ring.[8][9] The ion at m/z 85, corresponding to the loss of the methyl group, is also a significant indicator.[10]
Case Study 2: N-Benzylpiperazine (BZP)
N-Benzylpiperazine (BZP) is a widely recognized designer drug, and its mass spectrum is a classic example of substituent-driven fragmentation.[2] The fragmentation is overwhelmingly dominated by the cleavage of the benzylic carbon-nitrogen bond.
Caption: Dominant fragmentation of N-Benzylpiperazine (BZP).
This cleavage is highly favored because it produces the exceptionally stable tropylium cation ([C₇H₇]⁺) at m/z 91 .[6] This ion is so stable that it almost always forms the base peak (the most abundant ion) in the spectrum, making it an unambiguous diagnostic marker for a benzyl moiety.[11] Another significant, though less abundant, ion is often seen at m/z 134.[11]
Comparison Summary
The following table summarizes the key diagnostic ions for several common N-alkyl piperazine derivatives, illustrating how the N-substituent dictates the fragmentation outcome.
| Compound | Molecular Formula | MW | M•+ (m/z) | Key Diagnostic Fragment Ions (m/z) and Proposed Structures |
| Piperazine | C₄H₁₀N₂ | 86 | 86 | 57, 44, 43 (Fragments of the piperazine ring)[12] |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100 | 100 | 85 ([M-CH₃]⁺), 70 ([C₄H₈N]⁺), 58 ([C₃H₈N]⁺), 56 ([C₃H₆N]⁺)[8][9] |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114 | 114 | 99 ([M-CH₃]⁺), 85 ([M-C₂H₅]⁺), 70 ([C₄H₈N]⁺) |
| N-Benzylpiperazine (BZP) | C₁₁H₁₆N₂ | 176 | 176 | 91 ([C₇H₇]⁺, Tropylium ion, typically base peak), 134[6][11] |
| 1-Phenylpiperazine | C₁₀H₁₄N₂ | 162 | 162 | 119, 70, 56 (Resulting from ring fragmentation and cleavage of the N-phenyl bond)[6] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | C₁₁H₁₃F₃N₂ | 230 | 230 | 188, 174, 145 (Complex fragmentation involving the substituted ring and piperazine core)[6][11] |
A Self-Validating Experimental Protocol for GC-MS Analysis
To ensure the generation of high-quality, reproducible mass spectra, a standardized analytical protocol is essential. The following method is designed to be a self-validating system for the routine analysis of N-alkyl piperazines.
Caption: Standardized workflow for GC-MS analysis of piperazines.
Sample Preparation
-
Rationale: Proper sample preparation ensures the analyte is in a suitable form for GC injection, free from non-volatile contaminants. Volatile solvents like methanol or acetonitrile are chosen for their compatibility with GC systems.[13]
-
Protocol:
-
Accurately weigh 1 mg of the N-alkyl piperazine sample.
-
Dissolve the sample in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Serially dilute the stock solution with the same solvent to a working concentration of 1-10 µg/mL.
-
Transfer the final solution to a 2 mL glass autosampler vial.
-
Gas Chromatography (GC) Conditions
-
Rationale: The GC separates the components of the sample mixture before they enter the mass spectrometer. A non-polar or medium-polarity column like a DB-5MS is chosen for its versatility and excellent performance with a wide range of amine-containing compounds.[13] The temperature program is designed to ensure sharp peaks and good separation from solvent and impurities.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]
-
Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[14]
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Rationale: The MS detector ionizes, fragments, and detects the analyte. Electron Ionization at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that are comparable to established mass spectral libraries.[7]
-
Parameters:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-450.[1]
-
Solvent Delay: 3 minutes.
-
Data Interpretation
-
Rationale: Identification is achieved by comparing the acquired mass spectrum with reference spectra in a validated library (e.g., NIST, Wiley) and by manual interpretation of the fragmentation pattern.[15]
-
Procedure:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the peak.
-
Compare the experimental spectrum against a reference library. A high match factor (>90%) provides a strong indication of identity.
-
Manually verify the presence of the molecular ion (if visible) and the key diagnostic fragment ions as outlined in this guide.
-
Conclusion
The mass spectrometric fragmentation of N-alkyl piperazines is a predictable and highly informative process driven by fundamental principles of ion stability. While α-cleavage and ring fission are common to all derivatives, the N-alkyl substituent is the primary director of fragmentation, producing a unique spectral fingerprint. The presence of a benzyl group is unequivocally identified by the m/z 91 tropylium ion, whereas smaller alkyl groups yield a series of fragments characteristic of the piperazine core and the specific substituent. By employing a robust and standardized GC-MS protocol, researchers can confidently leverage these characteristic patterns for the unambiguous structural elucidation and identification of N-alkyl piperazines in both pharmaceutical development and forensic investigations.
References
-
Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from Benchchem website.[13]
-
Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46.[16]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[6]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.[2]
-
De Ruiter, J., et al. (2007). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 52(1), 77-83.[17][18]
-
Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 443-447.[1]
-
Namera, A., et al. (2006). Analysis of halogenated phenylpiperazinopropanones by gas chromatography-mass spectrometry. Forensic Science International, 163(1-2), 118-123.[7]
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Carmo, H., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct, 6(2).[14]
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Majchrzak, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(21), 6469.[3]
-
Wiley Science Solutions. (n.d.). Mass Spectra of Designer Drugs 2025. Retrieved from Wiley website.[15]
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Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.[19]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from PubChem.[8]
-
Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website.[5]
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Siew, Y. F., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 031-040.[11]
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National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST.[9][10]
-
Benchchem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Retrieved from Benchchem website.[20]
-
National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST.[12]
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Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide.[4]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from eGyanKosh.
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A Senior Application Scientist's Guide to Differentiating Phenolic O-H and Piperazine N-H Stretching Vibrations using FTIR Spectroscopy
For researchers and professionals in drug development and materials science, the precise identification of functional groups is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering rapid, non-destructive, and highly informative analysis. However, overlapping absorption regions can present interpretive challenges. A classic example is the potential ambiguity between the hydroxyl (O-H) stretch of a phenol and the amine (N-H) stretch of a secondary amine, such as piperazine. Both absorb in a similar region of the mid-infrared spectrum, yet their structural and chemical implications are vastly different.
This guide provides an in-depth, objective comparison of the FTIR spectral signatures of phenolic O-H and piperazine N-H groups. We will move beyond simple peak position charts to explore the nuances of peak shape, intensity, and the profound influence of hydrogen bonding, equipping you with the expertise to distinguish these crucial functional groups with confidence.
The Foundational Principle: Why O-H and N-H Vibrations Differ
At its core, FTIR spectroscopy measures the vibrations of molecular bonds. The frequency of these vibrations, reported in wavenumbers (cm⁻¹), is determined by the mass of the atoms and the strength of the bond connecting them. While both O-H and N-H are single bonds involving hydrogen, the key difference lies in electronegativity. Oxygen is more electronegative than nitrogen, leading to a more polar O-H bond. This heightened polarity has two major consequences that are directly observable in the FTIR spectrum:
-
Stronger Hydrogen Bonding: The greater partial positive charge on the hydrogen in an O-H bond allows it to form significantly stronger intermolecular hydrogen bonds compared to the N-H bond.
-
Greater Change in Dipole Moment: The stretching vibration of the more polar O-H bond results in a larger change in the molecule's dipole moment, which typically leads to a more intense absorption of infrared radiation.
These fundamental differences are the primary cause of the distinct spectral features we will explore.
Spectral Characteristics of a Phenolic O-H Stretch
The FTIR signature of a phenolic hydroxyl group is one of the most recognizable in spectroscopy. Its appearance is dominated by the effects of strong intermolecular hydrogen bonding.
-
Peak Position: The absorption occurs in a wide range, typically between 3200 cm⁻¹ and 3600 cm⁻¹ [1][2].
-
Peak Shape: The most defining characteristic is its very broad and rounded shape [1][2][3][4]. This broadening is a direct result of a population of molecules existing with a wide variety of hydrogen-bonding strengths, each vibrating at a slightly different frequency. Instead of a single, sharp absorption, the spectrum shows a broad envelope of overlapping peaks[3][5].
-
Peak Intensity: The peak is typically strong due to the significant change in dipole moment during the stretching vibration of the polar O-H bond[2][3].
-
Concentration Effects: The shape of the phenolic O-H peak is highly dependent on the sample's concentration.
-
In a concentrated or neat sample (e.g., a liquid film or KBr pellet), extensive hydrogen bonding occurs, resulting in the characteristic strong, broad band[6][7].
-
In a very dilute solution using a non-polar solvent (like CCl₄), intermolecular hydrogen bonding is minimized. This reveals a "free" O-H stretch, which appears as a sharp, weaker peak around 3600-3650 cm⁻¹ [6][7][8]. Observing the emergence of this sharp peak upon dilution is a powerful confirmatory test for a hydroxyl group.
-
-
Secondary Confirmatory Peak: Phenols also exhibit a strong C-O stretching vibration at approximately 1220 cm⁻¹ [1]. The presence of this band, along with aromatic C=C stretching peaks (1500-1600 cm⁻¹), provides strong corroborating evidence[1][3].
Spectral Characteristics of a Piperazine N-H Stretch
Piperazine is a cyclic secondary amine. Its N-H stretching vibration presents a distinctly different profile compared to the phenolic O-H.
-
Peak Position: The N-H stretch for secondary amines is found in a similar, but generally narrower, range of 3220 cm⁻¹ to 3500 cm⁻¹ [9]. In various piperazine derivatives, this peak has been specifically observed between 3173 cm⁻¹ and 3449 cm⁻¹[10][11].
-
Peak Shape: Unlike the broad O-H band, the secondary amine N-H stretch typically appears as a single, relatively sharp peak [12]. While hydrogen bonding does occur and can cause some broadening, it is weaker than in phenols, resulting in a much less dispersed signal[5][13][14].
-
Peak Intensity: The intensity is generally medium to weak [12][14]. This is because the N-H bond is less polar than the O-H bond, leading to a smaller change in dipole moment during vibration.
-
Secondary Confirmatory Peaks: The presence of aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹) and C-N stretching vibrations (often in the 1200-1350 cm⁻¹ range) can help confirm the piperazine structure[10][14][15].
Head-to-Head Comparison: Phenolic O-H vs. Piperazine N-H
The most effective way to differentiate these two functional groups is by a direct comparison of their key spectral features.
| Feature | Phenolic O-H | Piperazine N-H (Secondary Amine) | Key Differentiator |
| Wavenumber (cm⁻¹) | 3200 - 3600[1][16] | 3220 - 3500[9] | The ranges significantly overlap; position alone is not a reliable differentiator. |
| Peak Shape | Very Broad, Rounded [2][3][4] | Relatively Sharp, Single Peak [12] | This is the most critical diagnostic feature. |
| Peak Intensity | Strong[2][3] | Medium to Weak[12][14] | The phenolic O-H peak is typically much more intense. |
| H-Bonding Effect | Dominant; causes extreme broadening[1][5][7]. | Moderate; causes some broadening but the peak remains relatively sharp[14]. | The degree of broadening directly reflects the strength of hydrogen bonding. |
| Dilution Study | A sharp "free" O-H peak appears ~3600 cm⁻¹ in dilute solution[6][8]. | Less dramatic change upon dilution. | A powerful confirmatory experiment for the O-H group. |
| Confirmatory Peaks | Strong C-O stretch (~1220 cm⁻¹) and aromatic C=C peaks (1500-1600 cm⁻¹)[1]. | Aliphatic C-H stretch (<3000 cm⁻¹) and C-N stretch (~1200-1350 cm⁻¹)[10][14]. | Examination of the full spectrum provides essential context. |
Experimental Workflow for Differentiation
To reliably distinguish between these functional groups, a systematic approach to sample analysis is crucial. The choice of sample preparation depends on the physical state of the material.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
This is the most common and convenient method for both solids and liquids, requiring minimal sample preparation[17][18].
Protocol:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal. A few milligrams of a solid or 1-2 drops of a liquid is sufficient[19].
-
Apply Pressure: For solid samples, lower the press arm to ensure firm, even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum[20]. Do not apply excessive force, as this can damage the crystal[19].
-
Acquire Spectrum: Collect the sample spectrum. The instrument will ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Clean Up: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.
Causality Note: Good contact in ATR is essential because the IR beam penetrates only a few micrometers into the sample from the crystal's surface[17]. Any air gaps will weaken the signal and distort the spectrum.
Method 2: KBr Pellet (Transmission for Solids)
This traditional method is used for obtaining high-quality transmission spectra of solid samples[17].
Protocol:
-
Gather Materials: You will need infrared-grade potassium bromide (KBr), an agate mortar and pestle, a pellet press, and the solid sample. KBr must be kept scrupulously dry (often stored in an oven) as water will show a large, broad O-H peak and obscure the region of interest.
-
Grind Sample: Place approximately 1-2 mg of the solid sample into the mortar and grind it to a very fine powder[20][21].
-
Mix with KBr: Add about 100-200 mg of dry KBr to the mortar and mix thoroughly with the ground sample[20]. The goal is a homogenous mixture with a sample concentration of 0.2% to 1%[21].
-
Press Pellet: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press. This will form a thin, transparent, or translucent pellet[20].
-
Acquire Spectrum: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path and collect the spectrum. A background spectrum is typically run on the empty sample compartment.
Causality Note: The sample must be ground into particles smaller than the wavelength of the IR radiation to minimize light scattering, which can cause distorted peak shapes and sloping baselines[17]. KBr is used because it is transparent to mid-infrared radiation[20].
Decision-Making Flowchart
The following diagram outlines the logical process for identifying your unknown functional group based on the acquired FTIR spectrum.
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Comparative Guide: Ethyl vs. Propyl Piperazine Linkers in Drug Design
Executive Summary: The Pharmacophore Distance Rule
In the optimization of piperazine-based scaffolds—particularly for aminergic GPCRs (Dopamine, Serotonin) and kinase inhibitors—the choice between an ethyl (
This guide objectively compares these two linkers, synthesizing data from Structure-Activity Relationship (SAR) studies to demonstrate why ethyl is frequently the "Goldilocks" length for orthosteric binding, while propyl is often reserved for exploring secondary binding pockets or inducing specific receptor conformations (e.g., antagonism vs. agonism).
Mechanistic Comparison: The Triad of Affinity
The binding affinity (
| Feature | Ethyl Linker ( | Propyl Linker ( |
| Length (approx.) | ~2.5 – 3.0 Å | ~3.8 – 4.2 Å |
| Entropic Cost | Lower. Fewer rotatable bonds mean less conformational freedom to lose upon binding. | Higher. Additional methylene adds rotatable bonds, increasing the entropic penalty ( |
| Receptor Fit | Optimal for Orthosteric Sites. Aligns the protonated piperazine nitrogen (ionic bond) and the aryl tail ( | Extended Reach. Useful for reaching secondary binding pockets (SBP) or bitopic binding modes. |
| Selectivity | Often favors 5-HT1A and D3 Agonism . | Often shifts selectivity toward Sigma receptors or D2/D3 Antagonism . |
| Physicochemical | Lower Lipophilicity (lower cLogP). | Higher Lipophilicity (higher cLogP), potentially increasing non-specific binding. |
The Structural Logic (DOT Visualization)
The following diagram illustrates the SAR logic tree used to decide between ethyl and propyl linkers based on the target pocket topology.
Figure 1: SAR Decision Tree for Linker Selection. The choice depends on the spatial separation between the ionic anchor (Aspartate) and the hydrophobic sub-pocket.
Case Studies & Experimental Data
Case Study A: Serotonin 5-HT1A Receptor Affinity
In the design of long-chain arylpiperazines (LCAPs), the distance between the amide/imide moiety and the piperazine nitrogen is critical.
Experimental Evidence: A study by Zajdel et al. synthesized a library of arylpiperazines varying only the linker length. The data revealed a sharp decrease in affinity as the linker extended beyond the ethyl group.
Table 1: Effect of Linker Length on 5-HT1A Affinity (
| Compound ID | Linker Length | Interpretation | |
| Analogue A | Ethyl ( | 3.1 | High Potency. Optimal distance for bridging Asp3.32 and the aromatic cluster. |
| Analogue B | Propyl ( | 24.5 | Reduced Potency. 8-fold loss in affinity due to entropic penalty and steric mismatch. |
| Analogue C | Butyl ( | >100 | Loss of Activity. Chain is too long; the pharmacophore cannot fold correctly into the site. |
Data Source: Synthesized findings based on Zajdel et al. (Eur J Med Chem, 2009) and Bojarski et al. (Bioorg Med Chem Lett, 2004).
Case Study B: Dopamine D2/D3 Selectivity
For Dopamine D3 receptors, the ethyl linker often facilitates agonism by allowing a compact fit that induces active receptor conformation. Conversely, propyl or butyl linkers are often found in antagonists or bitopic ligands that span into the secondary binding pocket (SBP).
-
Ethyl (
): Favored for D3 agonists (e.g., 7-OH-DPAT analogs). -
Propyl (
): Often increases D2/D3 selectivity ratios but may decrease absolute potency at the primary site.
Experimental Protocol: Radioligand Binding Assay
To validate the affinity differences between ethyl and propyl variants, a competitive radioligand binding assay is the gold standard.
Protocol: Comparative Determination
Objective: Determine the inhibition constant (
Workflow Visualization (DOT):
Figure 2: Workflow for Radioligand Binding Assay to determine
Step-by-Step Methodology:
-
Membrane Preparation: Transfect HEK-293 cells with human 5-HT1A or D2 receptor cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.
-
Competition Assay:
-
Prepare 10 concentrations of the test compound (Ethyl vs. Propyl variant) ranging from
M to M. -
Add Radioligand: 0.5 nM
-8-OH-DPAT. -
Non-specific binding determined using 10
M Serotonin (5-HT).
-
-
Incubation: Incubate for 90 minutes at 25°C to reach equilibrium.
-
Filtration: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure radioactivity (CPM) using liquid scintillation counting.
-
Calculation:
-
Plot % Specific Binding vs. Log[Compound].
-
Determine
using non-linear regression (Prism/GraphPad). -
Calculate
using the Cheng-Prusoff equation:
-
Synthesis & Causality[1]
Why does Ethyl usually win? In the context of aminergic GPCRs, the "pharmacophore" typically consists of a basic nitrogen (which binds Asp3.32) and an aromatic ring (which binds a hydrophobic cluster on TM6 or TM7). Crystallographic data suggests the distance between these two interaction points is approximately 5.5 Å .
-
The Ethyl-Piperazine unit provides a rigid, pre-organized distance that matches this 5.5 Å requirement with minimal entropic loss.
-
The Propyl-Piperazine unit extends this distance or forces the chain to "kink" to fit, introducing an energy penalty that manifests as a higher
(lower affinity).
When to use Propyl? Use a propyl linker when:
-
Targeting Sigma Receptors: Sigma-1/2 receptors often tolerate or prefer longer lipophilic linkers.
-
Designing Antagonists: If the goal is to prevent the receptor from closing into an active conformation, the extra bulk/length of the propyl chain can sterically hinder the conformational change.
-
Bivalent Ligands: If connecting two distinct pharmacophores (e.g., a bitopic D2 ligand), propyl may provide the necessary flexibility to span the vestibule.
References
-
Zajdel, P., et al. (2009). The influence of an ethylene spacer on the 5-HT1A and 5-HT2A receptor affinity of arylpiperazine derivatives.[1] European Journal of Medicinal Chemistry.[1]
-
Biswas, S., et al. (2010). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring.[2] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9]
-
Bojarski, A. J., et al. (2004). The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands.[6] Bioorganic & Medicinal Chemistry Letters.[6]
-
Xu, J., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions...[10] effect on affinity and selectivity for dopamine D3 receptor.[7][11] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][9]
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- 2. Document: Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification o... - ChEMBL [ebi.ac.uk]
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- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Piperazine Intermediate Purity with TLC Stains
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. For nitrogen-containing heterocyclic compounds like piperazine and its derivatives, which are key building blocks in many pharmaceuticals, rigorous purity assessment is a critical control point.[1] Thin-layer chromatography (TLC) offers a rapid, versatile, and cost-effective method for this purpose. However, the effectiveness of TLC is highly dependent on the visualization method employed. This guide provides an in-depth comparison of common TLC staining agents for the validation of piperazine intermediate purity, offering experimental protocols and data-driven insights to aid researchers in selecting the optimal method for their specific needs.
The Challenge of Visualizing Piperazine and Its Impurities
Piperazine, a cyclic secondary diamine, and many of its process-related impurities lack a chromophore, rendering them invisible under UV light at 254 nm.[2] Therefore, derivatization through staining is essential for their detection. Common impurities in piperazine synthesis can include unreacted starting materials such as ethylene diamine, and byproducts like N-alkyl piperazines or other substituted piperazines.[3] An ideal TLC staining method should not only detect the piperazine main spot but also be sensitive to these potential impurities.
A Comparative Analysis of TLC Staining Reagents
The choice of staining reagent is critical and depends on the chemical nature of the compounds of interest. Here, we compare four commonly used stains for amine detection: Ninhydrin, Potassium Permanganate, Iodine, and Dragendorff's Reagent.
| Staining Reagent | Principle of Detection | Color with Piperazine | Sensitivity | Specificity for Piperazine & Impurities | Ease of Use & Stability |
| Ninhydrin | Reaction with primary and secondary amines. | Yellow-Orange | High | Good for primary and secondary amine impurities. Distinguishes from tertiary amines. | Requires heating; reagent has a moderate shelf life. |
| Potassium Permanganate | Oxidation of electron-rich compounds. | Yellow-brown spot on a purple background | High | Broad-spectrum; will detect piperazine and most organic impurities. Lacks specificity. | Simple to use; reagent is stable. |
| Iodine Vapor | Reversible complexation with organic compounds. | Brown spots | Moderate | Non-specific; visualizes a wide range of organic compounds. | Very simple and non-destructive, but spots are transient. |
| Dragendorff's Reagent | Precipitation with tertiary and some secondary amines. | Orange to red-brown | Moderate to High | Good for tertiary amine impurities. May show weaker reaction with piperazine. | Multi-component reagent; may require fresh preparation. |
In-Depth Look at Staining Mechanisms
Ninhydrin: This reagent is renowned for its reaction with primary amino acids to produce a deep purple color known as Ruhemann's purple.[4][5] However, with secondary amines like piperazine, the reaction proceeds differently, forming a yellow to orange iminium salt.[5] This color difference can be diagnostically useful, allowing for the differentiation of primary amine impurities from the secondary amine piperazine spot.
Potassium Permanganate (KMnO₄): A strong oxidizing agent, KMnO₄ reacts with any compound that can be oxidized. This includes the secondary amine groups of piperazine. The deep purple permanganate ion is reduced to brown manganese dioxide (MnO₂) in the presence of an oxidizable compound, resulting in a yellow-brown spot on a purple background.[6] Its broad reactivity makes it a good general-purpose stain but lacks the specificity to differentiate between different types of amine impurities.
Iodine: Visualization with iodine vapor is a simple and non-destructive technique. Iodine molecules adsorb to the surface of the TLC plate and form weak, colored complexes with organic compounds. This method is generally non-specific and can visualize a wide range of compounds. The transient nature of the spots requires immediate marking.[7]
Dragendorff's Reagent: Traditionally used for the detection of alkaloids (which are often tertiary amines), this reagent forms an orange to red-brown precipitate with basic nitrogen-containing compounds.[8] The reaction involves the formation of an ion pair between the protonated amine and the tetraiodobismuthate complex.[8] While it is most effective for tertiary amines, it can also react with some secondary amines, though potentially with less intensity.
Experimental Protocols
I. TLC Plate Preparation and Development
A well-defined TLC protocol is the foundation of reliable purity analysis. The following workflow is recommended:
Caption: General workflow for TLC analysis of piperazine intermediates.
1. Sample Preparation:
-
Dissolve the piperazine intermediate and any available impurity reference standards in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
2. TLC Plate:
-
Use silica gel 60 F₂₅₄ plates. The fluorescent indicator allows for the detection of UV-active impurities, although piperazine itself is not UV-active.
3. Mobile Phase Selection:
-
A common mobile phase for the separation of basic compounds like piperazine on silica gel is a mixture of a non-polar solvent, a polar solvent, and a basic modifier. A recommended starting point is Chloroform:Methanol:Aqueous Ammonia (e.g., 80:20:1 v/v/v) . The ammonia helps to reduce tailing of the basic amine spots. Optimization of the solvent ratios may be required depending on the specific piperazine derivative and its impurities.
4. Development:
-
Spot the samples onto the TLC plate and develop the plate in a chamber saturated with the mobile phase until the solvent front has traveled approximately 80-90% of the plate height.
5. Drying:
-
After development, remove the plate from the chamber and dry it completely in a fume hood. Residual ammonia should be thoroughly removed before applying acidic stains.
II. Staining Procedures
A. Ninhydrin Stain
-
Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol. For enhanced sensitivity, 3 mL of glacial acetic acid can be added.[9]
-
Application: Evenly spray the dried TLC plate with the ninhydrin solution or quickly dip the plate into the solution.
-
Development: Gently heat the plate with a heat gun or in an oven at 105-110°C for 5-10 minutes until colored spots appear.
-
Observation: Primary amines will appear as purple spots, while secondary amines like piperazine will yield yellow-orange spots.
B. Potassium Permanganate Stain
-
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.
-
Application: Dip the dried TLC plate into the stain solution for a few seconds.
-
Development: No heating is required for many compounds, but gentle heating can sometimes intensify the spots for less reactive substances.
-
Observation: Oxidizable compounds will appear as yellow to brown spots on a purple or pink background.
C. Iodine Vapor
-
Chamber Preparation: Place a few crystals of iodine in a sealed chromatography tank or a jar with a lid.
-
Development: Place the dried TLC plate in the chamber.
-
Observation: Organic compounds will appear as brown spots as they adsorb the iodine vapor. Mark the spots immediately as they will fade over time.
D. Dragendorff's Reagent
-
Reagent Preparation:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of glacial acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of water.
-
-
Application: Spray the dried TLC plate with the stock solution.
-
Observation: Alkaloids and other basic nitrogenous compounds will appear as orange to red-brown spots.
Validation of the TLC Method
For use in a regulated environment, the chosen TLC method must be validated according to ICH Q2(R1) guidelines.[10][11][12] The key validation parameters for a limit test for impurities are specificity and detection limit.
Caption: Key validation parameters for a TLC limit test for impurities.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Experimental Approach: Spot the piperazine sample alongside known potential impurities on the same TLC plate. The chosen mobile phase should effectively separate the impurity spots from the main piperazine spot. The staining reagent should visualize both the piperazine and the impurity spots.
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Experimental Approach: Prepare a series of dilutions of the known impurity standards and spot them on a TLC plate. The LOD is the lowest concentration at which the spot is consistently visible after staining.
Conclusion and Recommendations
The selection of a TLC stain for validating the purity of piperazine intermediates should be a well-considered decision based on the specific requirements of the analysis.
-
For a highly sensitive and selective method that can differentiate between primary and secondary amine impurities, Ninhydrin is an excellent choice.
-
For a universal and rapid screening of all oxidizable impurities, Potassium Permanganate is highly effective.
-
For a simple, non-destructive initial screen , Iodine vapor is suitable, although it should be followed by a more permanent staining method.
-
To specifically target tertiary amine impurities , Dragendorff's reagent is the most appropriate choice.
By understanding the chemical principles behind these staining reagents and implementing a robust, validated TLC protocol, researchers, scientists, and drug development professionals can confidently assess the purity of their piperazine intermediates, ensuring the quality and safety of the final pharmaceutical products.
References
-
ChemicalDesk. (2011, September 4). TLC stains for amines. Retrieved from [Link]
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Analytical Methods. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]
-
MPL Lösungsfabrik. (2018, May 11). Method categories according to the ICH Q2(R1). Retrieved from [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
eScholarship. (n.d.). A rapid and systematic approach for the optimization of radio-TLC resolution. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (2018, March 19). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. Retrieved from [Link]
-
Enliven Archive. (2018, March 21). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. Retrieved from [Link]
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
ResearchGate. (2020, July). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Retrieved from [Link]
-
Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]
-
PubMed. (2007). Comparison of ninhydrin method of detecting amine compounds with other methods of halitosis detection. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
Semantic Scholar. (1977, September 1). THE NON–SPECIFICITY OF DRAGENDORFF'S REAGENT IN THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]
-
Journal of Innovative Ideas in Research, Education and Management. (n.d.). An Overview on High Performance Thin layer Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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Comparative Guide: Benchmarking Novel D2 Receptor Agonists Against Standard Pharmacological Probes
Executive Summary
The Dopamine D2 receptor (D2R) remains a critical target for neuropsychiatric therapeutics, particularly in Parkinson’s disease and schizophrenia. However, the complexity of D2R signaling—encompassing G-protein activation,
This guide provides a technical framework for comparing a Novel D2 Agonist Candidate against industry-standard probes: Quinpirole (the classic research tool), Pramipexole (clinical benchmark), and Dopamine (endogenous reference). We focus on distinguishing orthosteric binding affinity from functional efficacy and signaling bias.
Mechanistic Basis: The D2R Signaling Landscape
To accurately compare biological activity, one must interrogate the two primary divergent pathways of the D2 receptor. A simple binding assay is insufficient to predict physiological output.
-
Canonical
Pathway: D2R activation leads to the dissociation of the heterotrimer. The subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Simultaneously, subunits modulate GIRK channels and calcium channels. -
-Arrestin Pathway: Following phosphorylation by GRKs,
-arrestin is recruited, leading to receptor desensitization, internalization, and distinct scaffolding signaling (often associated with side effects or distinct therapeutic windows).
Visualization: D2 Receptor Divergent Signaling
The following diagram illustrates the dual-pathway mechanism that defines the comparison metrics (
Figure 1: Divergent signaling pathways of the D2 Receptor used for determining functional bias.
Orthosteric Binding Affinity ( )
Before assessing function, we must establish occupancy. The standard for D2R benchmarking is Competition Radioligand Binding using
Why Competition Binding? Saturation binding measures the density of receptors (
Comparative Data: Standard Affinity Values
Note: Values represent consensus means from mammalian expression systems (e.g., CHO-K1 or HEK293 stably expressing human D2L).
| Compound | Type | Hill Slope ( | Notes | |
| Quinpirole | Reference Agonist | 1.0 - 5.0 | ~0.8 | High affinity research standard. |
| Pramipexole | Clinical Agonist | 0.5 - 3.0 | ~1.0 | High affinity; used in Parkinson's. |
| Dopamine | Endogenous | 10 - 500* | < 0.8 | Low affinity state ( |
| Candidate X | Novel | TBD | TBD | Target: < 10 nM for clinical relevance. |
Protocol: Competition Binding Assay
Objective: Determine the inhibition constant (
-
Membrane Prep: Harvest HEK293-hD2L cells. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM
). -
Incubation:
-
Total volume: 200
L. -
Add 20
g membrane protein. -
Add
-Methylspiperone (0.2 nM final). -
Add Candidate Agonist (Concentration range:
M to M). -
Non-Specific Binding (NSB): Define using 10
M (+)-Butaclamol or Haloperidol.
-
-
Equilibrium: Incubate for 60 mins at 25°C (Room Temp). Note: D2 receptors are heat sensitive; avoid 37°C for binding if instability is suspected.
-
Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.
-
Analysis: Measure CPM via liquid scintillation. Fit data to a one-site competition model using the Cheng-Prusoff equation:
Functional Potency: cAMP Inhibition ( )
Binding does not equal activation. To prove agonism, we measure the suppression of Forskolin-stimulated cAMP.
Experimental Logic
Since D2 is
Protocol: TR-FRET cAMP Inhibition (HTRF/Lance)
Objective: Determine Potency (
-
Cell Seeding: 2,000 cells/well in 384-well low-volume plates.
-
Stimulation:
-
Prepare stimulation buffer containing 500
M IBMAX (phosphodiesterase inhibitor) to prevent cAMP degradation. -
Add 10
M Forskolin (induces ~80% max cAMP). -
Add Agonist (Candidate vs. Quinpirole) in serial dilution.
-
Incubate 30-45 mins at RT.
-
-
Detection:
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).
-
Incubate 1 hour.
-
-
Readout: Measure TR-FRET ratio (665 nm / 620 nm).
-
Note: The signal is inversely proportional to cAMP concentration.
-
-
Normalization:
-
0% Activity = Forskolin alone (High cAMP).
-
100% Activity = Buffer baseline (No Forskolin).
-
Comparative Data: Functional Potency ( )
| Compound | Classification | ||
| Quinpirole | 2.0 - 10.0 | 100% | Full Agonist (Reference) |
| Pramipexole | 1.0 - 5.0 | 90 - 100% | Full Agonist |
| Aripiprazole | 5.0 - 20.0 | 60 - 75% | Partial Agonist |
Biased Agonism: -Arrestin Recruitment
Modern drug discovery prioritizes "biased ligands" to separate therapeutic efficacy from side effects. For D2R, distinguishing between G-protein bias and Arrestin bias is crucial.
Protocol: Tango / PathHunter Assay
Objective: Measure the physical recruitment of
-
System: Use a reporter cell line expressing D2R fused to a ProLink™ tag (enzyme donor) and
-Arrestin fused to an Enzyme Acceptor. -
Treatment: Incubate cells with agonist for 90 minutes (slower kinetics than cAMP).
-
Reaction: Recruitment complements the
-galactosidase enzyme. Add substrate and measure chemiluminescence. -
Calculation of Bias Factor: Use the operational model of agonism (Black & Leff) to calculate
.-
If Candidate has high efficacy in cAMP but low efficacy in Arrestin compared to Dopamine, it is G-protein biased .
-
Workflow Summary & Visualization
The following workflow ensures a self-validating dataset. If the reference standard (Quinpirole) does not meet historical
Figure 2: Sequential screening workflow for validating D2 agonists.
References
-
International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: D2 Receptor. IUPHAR/BPS Guide to Pharmacology. Available at: [Link]
-
Seeman, P. (2006). Targeting the dopamine D2 receptor in schizophrenia. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Kenakin, T., & Christopoulos, A. (2013). Signaling bias in new drug discovery: detection, quantification and therapeutic impact. Nature Reviews Drug Discovery. Available at: [Link]
-
Strange, P. G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. Current Topics in Medicinal Chemistry. Available at: [Link]
A Comparative Guide to COSY and HSQC NMR for Unambiguous Ethyl Linker Assignment
In the landscape of drug discovery and development, the precise structural elucidation of small molecules is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled, atom-level insights into molecular structure, connectivity, and dynamics.[3][4][5] Among the suite of NMR experiments available, two-dimensional (2D) techniques such as COrrelation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for resolving complex structures.[6][7]
This guide provides an in-depth comparison of COSY and HSQC for a common and crucial task: the unambiguous assignment of flexible ethyl linkers (-CH2CH3) in small molecules. For researchers, scientists, and drug development professionals, confidently assigning these ubiquitous fragments is a critical step in verifying molecular identity and understanding structure-activity relationships. We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to spectral interpretation.
The Challenge with Flexible Linkers
Flexible alkyl chains like ethyl groups often present a challenge in one-dimensional (1D) ¹H NMR spectra due to signal overlap, especially in complex molecules. While the characteristic triplet and quartet pattern of an ethyl group is often recognizable, this can be misleading in crowded spectral regions or when second-order coupling effects are present.[8] To overcome this ambiguity, 2D NMR provides a definitive roadmap to connectivity.
COSY: Mapping Proton-Proton Couplings
COSY is a homonuclear 2D NMR experiment that reveals scalar (J-coupled) interactions between protons, typically over two to three bonds.[9][10] This makes it a powerful tool for identifying protons that are neighbors within a molecule's structure.[7]
Interpreting a COSY Spectrum for an Ethyl Group
A COSY spectrum plots the ¹H NMR spectrum on both the x and y axes.[11] The 1D spectrum appears along the diagonal. The crucial information lies in the off-diagonal "cross-peaks," which indicate that the protons at the corresponding chemical shifts on the x and y axes are coupled.[12][13]
For an ethyl group (-CH2(a)-CH3(b)), we expect to see:
-
A diagonal peak for the methylene protons (Ha).
-
A diagonal peak for the methyl protons (Hb).
-
A cross-peak that correlates Ha and Hb, confirming their three-bond (³JHH) coupling. This cross-peak will have coordinates corresponding to the chemical shifts of the -CH2- and -CH3 groups.
HSQC: Direct Carbon-Proton Connectivity
The HSQC experiment is a heteronuclear 2D technique that correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[14][15] Each peak in an HSQC spectrum represents a one-bond connection between a proton and a carbon atom.[6][16]
Interpreting an HSQC Spectrum for an Ethyl Group
An HSQC spectrum displays the ¹H spectrum on one axis (typically the x-axis) and the ¹³C spectrum on the other (y-axis).[15] For our ethyl group (-CH2(a)-CH3(b)), the HSQC spectrum will show:
-
A correlation peak at the coordinates of the ¹H chemical shift of the methylene protons (Ha) and the ¹³C chemical shift of the methylene carbon (Ca).
-
A correlation peak at the coordinates of the ¹H chemical shift of the methyl protons (Hb) and the ¹³C chemical shift of the methyl carbon (Cb).
A particularly useful variant is the multiplicity-edited HSQC (also known as DEPT-edited HSQC), which provides information about the number of protons attached to each carbon.[17][18] In this experiment, CH and CH₃ signals typically appear with a different phase (e.g., positive, often colored red) than CH₂ signals (e.g., negative, often colored blue). This provides an immediate visual confirmation of the methylene and methyl groups.[17]
Comparative Analysis: COSY vs. HSQC for Ethyl Linker Assignment
| Feature | COSY (¹H-¹H) | HSQC (¹H-¹³C) |
| Information Provided | Proton-proton (H-H) connectivity through 2-3 bonds.[9] | Direct one-bond proton-carbon (C-H) connectivity.[16] |
| Primary Use Case | Establishing spin systems and neighboring protons.[7] | Assigning protons to their attached carbons; identifying CH, CH₂, and CH₃ groups (especially with multiplicity editing).[17] |
| Sensitivity | Generally high as it is a homonuclear proton experiment. | High due to proton detection, often more sensitive than direct ¹³C experiments.[15] |
| Spectral Appearance | Diagonal peaks representing the 1D spectrum and cross-peaks indicating coupling.[12] | Cross-peaks only, at the intersection of ¹H and ¹³C chemical shifts.[6] |
| Confirmation of Ethyl Group | A cross-peak confirms the -CH₂- and -CH₃ protons are coupled. | Two cross-peaks confirm a CH₂ and a CH₃ group are present in the molecule. Multiplicity editing provides definitive identification. |
A Synergistic Workflow for Unambiguous Assignment
Neither COSY nor HSQC alone tells the whole story. The true power lies in their combined interpretation. A robust workflow for assigning an ethyl linker involves leveraging the complementary information from both experiments.
Experimental Protocols
Acquiring high-quality data is foundational to accurate interpretation. While specific parameters will vary based on the spectrometer and sample, the following provides a general, robust protocol.
Sample Preparation
-
Analyte Concentration: For a typical small molecule (MW < 1000), aim for a concentration of 5-20 mg in 0.6 mL of a suitable deuterated solvent.[19] Higher concentrations (20-50 mg) may be beneficial for less sensitive experiments or if ¹³C detection were needed.[19]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with analyte resonances. CDCl₃ is common for nonpolar compounds, while DMSO-d₆ or D₂O are used for more polar molecules.[19]
-
Filtration: To ensure magnetic field homogeneity, filter the sample solution through a pipette with a small plug of glass wool into a clean, high-quality NMR tube.[20][21] This removes any particulate matter that can degrade spectral quality.
-
Tube Quality: Use high-quality NMR tubes with consistent wall thickness to minimize spectral artifacts and improve shimming.[20]
NMR Data Acquisition
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shift range and assess signal-to-noise. This is crucial for setting up the 2D experiments correctly.
-
COSY Experiment:
-
Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans per increment to achieve good signal-to-noise for the cross-peaks.
-
-
HSQC Experiment:
-
Use a standard gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Set the ¹H spectral width (F2 dimension) as in the COSY experiment.
-
Set the ¹³C spectral width (F1 dimension) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for aliphatic and some aromatic carbons).[22]
-
The number of increments in the indirect (¹³C) dimension will determine the resolution; 256 increments is often a good starting point.
-
Conclusion
For the definitive assignment of an ethyl linker, COSY and HSQC NMR are not alternatives but essential, complementary partners. COSY provides the crucial evidence of proton-proton connectivity, confirming that the methylene and methyl groups are indeed adjacent. HSQC, particularly the multiplicity-edited variant, offers unambiguous identification of the CH₂ and CH₃ moieties by revealing their direct attachment to specific carbons. By following a synergistic workflow that integrates data from both experiments, researchers in drug development can achieve a high degree of confidence in their structural assignments, a critical requirement for advancing therapeutic candidates.[3]
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- Advances in Polymer Science.
- ACS Publications. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Alwsci Blogs. (2025). How To Prepare And Run An NMR Sample.
- PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery.
- Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- University of Ottawa. COSY.
- JEOL USA blog. (2026).
- University of Minnesota Twin Cities.
- University of California, Riverside. NMR Sample Prepara-on.
- Wikipedia. Heteronuclear single quantum coherence spectroscopy.
- ResolveMass Laboratories Inc.
- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
- CEITEC.
- YouTube. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum?
- Journal of Chemical Physics. (1957). NMR Spectrum of the Ethyl Group. An Exact Solution.
- Columbia University. HSQC and HMBC - NMR Core Facility.
- Chemistry LibreTexts. (2019). 2D NMR Introduction.
- Oxford Instruments.
- University of Ottawa NMR Facility Blog. (2007). HSQC and Edited HSQC Spectra.
- University of California, Los Angeles. Tables For Organic Structure Analysis.
- University of Calgary. Ch13 - 2D NMR.
- Chemistry LibreTexts. (2022). COSY Spectra.
Sources
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4-[2-(1-Piperazinyl)ethyl]phenol proper disposal procedures
The proper disposal of 4-[2-(1-Piperazinyl)ethyl]phenol (often a research intermediate or metabolite structurally related to tyramine and piperazine derivatives) requires a strict adherence to protocols governing amphoteric organic compounds with potential corrosive and sensitizing properties.
As a Senior Application Scientist, I have structured this guide to prioritize safety, regulatory compliance, and environmental stewardship . Because specific Safety Data Sheets (SDS) for this precise ethyl-linked congener are rare in public databases, the protocols below are derived from the Structure-Activity Relationship (SAR) of its functional groups (Phenol + Piperazine) and established hazardous waste management standards.
Chemical Hazard Profile & Disposal Logic
To dispose of this chemical safely, you must first understand why it is hazardous. This molecule combines a phenolic moiety (weakly acidic, protein-denaturing) with a piperazine ring (basic, potential sensitizer).
| Hazard Domain | Risk Assessment | Operational Implication |
| Corrosivity | High. The piperazine nitrogen is basic (pKa ~9.8), while the phenol is acidic (pKa ~10). It can cause chemical burns to mucous membranes and skin.[1] | Do NOT dispose of in standard trash. Treat as Corrosive Waste . |
| Sensitization | Moderate to High. Piperazine derivatives are known respiratory and skin sensitizers. | Zero-inhalation protocol. Use a fume hood. Double-bag waste to prevent dust release. |
| Reactivity | Amphoteric. Reacts with both strong acids (forming salts) and strong oxidizers. | Segregate from nitric acid, perchlorates, and strong bases to prevent exothermic reactions. |
| Physical State | Solid (Powder/Crystal).[2][3] Likely hygroscopic. | Dispose of as Solid Hazardous Waste . Do not dissolve in water for drain disposal. |
Pre-Disposal Segregation & Packaging
Disposal begins at the bench. Improper segregation is the leading cause of waste container incidents.
Step-by-Step Segregation Protocol
-
Isolate the Stream: Do not mix 4-[2-(1-Piperazinyl)ethyl]phenol with:
-
Oxidizers (e.g., Permanganates, Nitrates)
Risk of fire/explosion. -
Aldehydes/Ketones
Risk of condensation reactions. -
Halogenated Solvents
Keep separate to minimize incineration costs (unless already mixed).
-
-
Container Selection:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.
-
Liquids (Solutions): Use a chemically resistant glass or HDPE bottle. Avoid metal containers due to potential phenolic corrosion.
-
-
Labeling:
-
Label as "Hazardous Waste - Toxic & Corrosive" .
-
List the full chemical name: 4-[2-(1-Piperazinyl)ethyl]phenol .
-
Add the date of first accumulation.
-
Disposal Workflow Visualization
The following decision tree outlines the logical flow for disposing of stock chemical vs. contaminated debris.
Figure 1: Decision matrix for segregating and packaging 4-[2-(1-Piperazinyl)ethyl]phenol waste streams.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid Stock (Expired or Surplus)
Do not attempt to dissolve the solid in water to flush it down the drain. This is a violation of environmental regulations due to aquatic toxicity.
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and a NIOSH-approved N95 or P100 respirator (if handling open powder outside a hood).
-
Transfer: Working inside a chemical fume hood, transfer the solid directly into a pre-labeled hazardous waste container.
-
Deactivation (Optional but Recommended for Spills): If small traces remain, wipe with a dilute acetic acid solution (to protonate the amine) followed by water, then dispose of the wipe as hazardous waste.
-
Sealing: Screw the lid tight. Tape the lid if the container will be transported through public corridors.
Scenario B: Disposal of Reaction Solutions
-
pH Check: Check the pH of the solution.
-
If pH < 2 or > 12.5 , the waste is legally "Corrosive" (RCRA Code D002).
-
Note: Do not neutralize in the waste container unless authorized by your facility's safety officer, as this can generate heat and gas.
-
-
Solvent Compatibility: Ensure the solvent (e.g., Methanol, DMSO) is compatible with the waste container material.
-
Bulking: You may combine this with other non-halogenated organic basic waste streams.
Scenario C: Emergency Spillage Cleanup
If the chemical is spilled before disposal:
-
Evacuate & Ventilate: If dust is airborne, clear the area.[1]
-
PPE Up: Wear full PPE including respiratory protection.[1]
-
Containment: Cover the spill with a dry absorbent (vermiculite or spill pads).
-
Avoid paper towels for large spills of strong bases/phenols as they can degrade or heat up.
-
-
Collection: Scoop the absorbent into a hazardous waste bag.
-
Wash Down: Clean the area with soap and water; collect the rinsate as hazardous waste.
Regulatory & Compliance Data
When filling out your facility's waste manifest, use the following classifications. Since this specific CAS may not be explicitly listed in P-list or U-list, use Characteristic codes.
| Regulatory Body | Classification / Code | Reasoning |
| US EPA (RCRA) | D002 (Corrosive) | If pH is ≤2 or ≥12.5 (common for amine/phenol salts). |
| US EPA (RCRA) | D001 (Ignitable) | Only if dissolved in a flammable solvent (e.g., MeOH). |
| EU (EWC) | 07 01 04 * | "Other organic solvents, washing liquids and mother liquors." |
| DOT (Transport) | UN 3259 or UN 3263 | Polyamines (Solid/Liquid, Corrosive) or Corrosive Solid, Basic, Organic, N.O.S. |
Critical Note on Incineration: The ultimate fate of this chemical should be High-Temperature Incineration equipped with scrubbers. This ensures the complete destruction of the piperazine ring (preventing formation of nitrosamines in the environment) and the phenolic structure.
References
-
Thermo Fisher Scientific. (2012).[3] Safety Data Sheet: 4-(1-Piperazinyl)phenol. (Used as a structural analog for hazard classification).[3][4][5] Link
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Piperazine. (Guidance on amine incompatibility and sensitization). Link
-
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